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Eremofortin B

Cat. No.: B8261836
M. Wt: 248.32 g/mol
InChI Key: OXZGFGFICRZIFY-DURCKFPESA-N
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Description

Eremofortin B is a biosynthetic intermediate in the pathway leading to the mycotoxin PR toxin in the fungus Penicillium roqueforti . This fungus is notably used in the production of blue-veined cheeses but is also a common contaminant in silage and other food products . The compound belongs to the class of eremophilane sesquiterpenoids . Its primary research value lies in the study of fungal secondary metabolism, particularly the genetic regulation and biosynthetic pathways of mycotoxins . Research has shown that in certain domesticated strains of P. roqueforti used in cheese production, a mutation in a cytochrome P450 monooxygenase gene (ORF11) halts the biosynthetic pathway, leading to the accumulation of this compound and its precursor, Eremofortin A, instead of the final PR toxin . This makes this compound a critical compound for investigating the molecular genetics of fungal domestication and for developing strategies to control mycotoxin production in food and feed . Studying this intermediate and its derivatives also provides insights into the enzymatic steps involved in eremophilane synthesis, which is of interest in natural product chemistry . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B8261836 Eremofortin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1aR,2R,3R,3aR,5S,7bS)-2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7b-hexahydronaphtho[1,2-b]oxiren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h5,8-9,12-14,17H,1,6H2,2-4H3/t8-,9-,12+,13-,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGFGFICRZIFY-DURCKFPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C(CC13C)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@H](C[C@]13C)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60048-73-9
Record name Eremofortin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EREMOFORTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D372Y6VN6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eremofortin B: A Technical Guide on its Discovery, Origin, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid secondary metabolite belonging to the eremophilane class. It is primarily known as a biosynthetic intermediate produced by the fungus Penicillium roqueforti, the mold responsible for the characteristic flavor and blue veins of Roquefort cheese[1]. While not as extensively studied as its toxic downstream product, PR toxin, this compound is a key component in understanding the secondary metabolism of this industrially significant fungus. This guide provides a comprehensive overview of the discovery, origin, biosynthetic pathway, and methods for the analysis of this compound.

Discovery and Origin

This compound was first reported in 1976 by Moreau and colleagues as one of the metabolites associated with PR toxin in cultures of Penicillium roqueforti[1][2][3]. These eremophilane-type sesquiterpenes, including Eremofortins A, B, and C, were identified as naturally occurring compounds produced by this fungal species[1]. P. roqueforti is widespread in nature and is a common inhabitant of silage and decaying organic matter. Strains of this fungus are utilized in the production of various blue-veined cheeses[1]. The production of this compound and other secondary metabolites can be influenced by the specific strain of P. roqueforti and the culture conditions[4][5].

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound are not extensively compiled in a single source. The following table summarizes available information.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₃Inferred from biosynthetic pathway
Molecular Weight 248.32 g/mol Inferred from biosynthetic pathway
Class Eremophilane Sesquiterpenoid[1]
Producing Organism Penicillium roqueforti[1]

Note: Detailed, publicly available 1H-NMR, 13C-NMR, and mass spectrometry fragmentation data specifically for this compound are scarce in the reviewed literature. Researchers would typically need to perform these analyses upon isolation of the compound.

Biosynthesis of this compound and Related Metabolites

This compound is an intermediate in the biosynthetic pathway of PR toxin. The pathway originates from farnesyl diphosphate, which undergoes cyclization to form aristolochene, the precursor to eremophilane sesquiterpenes[1]. A series of enzymatic oxidation steps, catalyzed by enzymes such as hydroxysterol oxidase, quinone oxidoreductase, and cytochrome P450 monooxygenases, lead to the formation of this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to and from this compound.

Eremofortin_Biosynthesis FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase Intermediates Oxidized Intermediates Aristolochene->Intermediates Hydroxysterol Oxidase, Quinone Oxidoreductase EremofortinB This compound Intermediates->EremofortinB P450 Monooxygenase EremofortinA Eremofortin A EremofortinB->EremofortinA P450 Monooxygenase, Acetyltransferase EremofortinC Eremofortin C EremofortinB->EremofortinC Hydroxylation (hypothesized) PRToxin PR Toxin EremofortinC->PRToxin Alcohol Dehydrogenase

Caption: Proposed biosynthetic pathway of this compound and PR Toxin in P. roqueforti.

Experimental Protocols

The following sections provide an overview of the methodologies for the production, isolation, and analysis of this compound, based on published literature. These are intended as a guide and may require optimization.

Production of this compound in Penicillium roqueforti

Organism and Culture Conditions:

  • Strains: Penicillium roqueforti strains known to produce eremofortins, such as NRRL 849 or isolates from blue cheese, can be used[1].

  • Media: A suitable medium for mycotoxin production is a yeast extract-sucrose (YES) broth, typically containing 2% yeast extract and 15% sucrose[6]. Another option is potato dextrose agar[1].

  • Incubation: Stationary cultures are generally preferred over shaken cultures for higher toxin production[7]. Cultures are typically incubated in the dark at a temperature between 20-24°C[7]. The optimal pH for production is around 4.0[7].

  • Time Course: The production of eremofortins and PR toxin can be monitored over a period of several days to determine the optimal harvest time[1].

Extraction and Isolation of this compound

Extraction from Culture Medium:

  • Separate the fungal mycelium from the liquid culture medium by filtration[8].

  • Extract the culture medium three times with an equal volume of chloroform[8].

  • Combine the chloroform phases and evaporate to dryness under reduced pressure to obtain the crude extract[8].

Extraction from Mycelium:

  • Wash the filtered mycelium with demineralized water and dry to a constant weight[8].

  • Homogenize the dried mycelium in water using a blender[8].

  • Extract the homogenized mycelium with chloroform for 1 hour with agitation[8].

  • Collect the chloroform phase and evaporate to dryness to yield the crude mycelial extract[8].

Purification:

Further purification of this compound from the crude extract typically involves chromatographic techniques such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC).

Quantitative Analysis by HPLC

Instrumentation and Conditions:

  • Column: A Microporasil 10-µm silica gel column (4 mm ID x 30 cm) has been used successfully[8].

  • Mobile Phase: For the separation of Eremofortins A, B, C, and PR toxin, an isocratic mobile phase of n-hexane-tetrahydrofuran (75:25, vol/vol) can be used[8]. Alternatively, chloroform has also been used as an eluent[8].

  • Flow Rate: A flow rate of 1.5 to 2.0 ml/min is typically employed[8].

  • Detection: Detection is performed using a UV detector at 254 nm[8].

  • Quantification: Quantification is achieved by comparing the peak heights or areas of the samples to those of a standard curve prepared with purified this compound[8].

The following diagram outlines the general workflow for the production and analysis of this compound.

Experimental_Workflow cluster_production Production cluster_extraction Extraction cluster_analysis Analysis Culture P. roqueforti Culture (YES Broth, 20-24°C) Filtration Filtration Culture->Filtration Medium_Extraction Liquid-Liquid Extraction (Chloroform) Filtration->Medium_Extraction Mycelium_Extraction Mycelium Extraction (Chloroform) Filtration->Mycelium_Extraction Evaporation Evaporation Medium_Extraction->Evaporation Mycelium_Extraction->Evaporation HPLC HPLC Analysis (Silica Column, UV 254 nm) Evaporation->HPLC Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for this compound production and analysis.

Biological Activity and Signaling Pathways

There is limited specific information available in the scientific literature regarding the biological activity and effects on signaling pathways of this compound. Much of the research on the secondary metabolites of P. roqueforti has focused on the toxic properties of PR toxin. It is generally understood that the eremofortins, including this compound, exhibit significantly lower toxicity compared to PR toxin. The acute toxicity of PR toxin is largely attributed to its aldehyde functional group, which is absent in this compound[1].

Broader studies on eremophilane-type sesquiterpenes from various natural sources have reported a range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties[9]. Some eremophilanes isolated from other Penicillium species have shown phytotoxic, cytotoxic, and neuroprotective effects[2][10]. However, without specific studies on this compound, it is difficult to attribute these activities directly to it. Further research is needed to elucidate the specific biological roles and potential pharmacological applications of this compound.

Conclusion

This compound is a significant intermediate in the biosynthesis of PR toxin by Penicillium roqueforti. While its discovery dates back to the 1970s, detailed characterization and investigation of its biological activities have been overshadowed by the more potent PR toxin. This guide provides a consolidated overview of the current knowledge on this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development. Further investigation into the specific properties and biological effects of this compound may reveal novel applications for this eremophilane sesquiterpenoid.

References

Eremofortin B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid secondary metabolite belonging to the eremophilane family. It is produced by the fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. While its sibling compounds, such as Eremofortin A, C, and the mycotoxin PR toxin, have been more extensively studied, this compound holds interest for its potential biological activities and its role in the biosynthetic pathways of related metabolites. This guide provides a detailed overview of the chemical structure, properties, and available biological data for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by its eremophilane skeleton, a bicyclic sesquiterpenoid framework. Its structure is closely related to other eremofortins, differing in the functional groups attached to the core structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[Adipogen, 2023]
Molecular Weight 248.3 g/mol [Adipogen, 2023]
CAS Number 60048-73-9[Adipogen, 2023]
Appearance Off-white solid[Adipogen, 2023]
Solubility Soluble in DMSO, methanol, acetone, or dichloromethane[Adipogen, 2023]
Purity ≥98% (HPLC, NMR)[Adipogen, 2023]
Storage Stable for at least 2 years at -20°C. Solutions should be stored at -20°C in the dark.[Adipogen, 2023]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H-NMR Data not available in the searched literature.
¹³C-NMR Data not available in the searched literature.
Mass Spectrometry (MS) Data on specific fragmentation patterns for this compound is not readily available. The related compound, Eremofortin C, shows a molecular ion peak (M+) at m/z 322.[1]
Infrared (IR) Spectroscopy Data not available in the searched literature.

Biosynthesis

This compound is a secondary metabolite produced by Penicillium roqueforti. It is part of a biosynthetic pathway that also produces other eremophilane-type sesquiterpenes, including Eremofortin A, Eremofortin C, and the toxic PR toxin.[2] Time-course studies of P. roqueforti metabolite production suggest that Eremofortin C is a direct precursor to PR toxin.[2] The enzymatic conversion of Eremofortin C to PR toxin involves an alcohol dehydrogenase.[3] While the exact position of this compound in this pathway is not fully elucidated, it is understood to be a closely related intermediate.

Eremofortin Biosynthesis Pathway FPP Farnesyl Pyrophosphate Eremophilane_Skeleton Eremophilane Skeleton FPP->Eremophilane_Skeleton Cyclization Eremofortin_Intermediates Eremofortin Intermediates (including this compound) Eremophilane_Skeleton->Eremofortin_Intermediates Series of enzymatic steps EC Eremofortin C Eremofortin_Intermediates->EC PRT PR Toxin EC->PRT Oxidation (Alcohol Dehydrogenase)

Figure 1: Proposed biosynthetic relationship of this compound.

Biological Activity

This compound is described as a nontoxic secondary metabolite.[4] However, detailed quantitative data on its biological activities, such as cytotoxicity or anti-inflammatory effects, are not extensively reported in the available literature. Further research is needed to fully characterize its pharmacological profile.

Table 3: Biological Activity Data for this compound

AssayCell LineIC₅₀ ValueSource
Cytotoxicity (MTT Assay) Not specifiedData not available
Anti-inflammatory Activity Not specifiedData not available

Experimental Protocols

Isolation and Purification of Eremofortins from Penicillium roqueforti

The following is a general protocol for the extraction and separation of eremofortins, which can be adapted for the specific isolation of this compound.

  • Culture and Extraction:

    • Penicillium roqueforti is cultured in a suitable liquid medium.

    • The culture medium is filtered to separate the mycelium.

    • The filtrate is extracted multiple times with an organic solvent such as chloroform.

    • The organic phases are combined and evaporated to dryness to yield a crude extract.[2]

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • HPLC Purification:

    • A common method for the separation of eremofortins (A, B, and C) and PR toxin utilizes high-performance liquid chromatography.

    • Column: A silica gel column (e.g., Microporasil, 10 µm, 4 mm x 30 cm) is typically used.

    • Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be employed for the separation of Eremofortins A, B, and C. For the specific resolution of PR toxin, chloroform alone may be used.

    • Flow Rate: A typical flow rate is 1.5 to 2.0 mL/min.

    • Detection: UV detection at 254 nm is suitable for these compounds.[5]

Isolation_Workflow cluster_0 Extraction cluster_1 Purification Culture P. roqueforti Culture Filter Filtration Culture->Filter Extract Solvent Extraction (e.g., Chloroform) Filter->Extract Evaporate Evaporation Extract->Evaporate Crude_Extract Crude Extract Evaporate->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom HPLC HPLC Purification Column_Chrom->HPLC Pure_EB Pure this compound HPLC->Pure_EB

Figure 2: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with appropriate vehicle controls) for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound. Calculate the IC₅₀ value.

Conclusion

This compound remains a relatively understudied member of the eremophilane family of sesquiterpenoids. While its basic chemical properties are known, a significant gap exists in the literature regarding its detailed spectroscopic characterization and its biological activity profile. The protocols outlined in this guide provide a framework for future research to isolate and characterize this compound and to systematically evaluate its potential cytotoxic and anti-inflammatory properties. Such studies will be crucial in determining whether this compound or its derivatives could serve as leads for the development of new therapeutic agents.

References

The Eremofortin B Biosynthesis Pathway in Penicillium roqueforti: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Eremofortin B, a key intermediate in the production of PR toxin, in the filamentous fungus Penicillium roqueforti. This document details the genetic basis, enzymatic steps, and regulatory aspects of the pathway, presenting quantitative data, experimental methodologies, and visual representations of the core biological processes.

Introduction

Penicillium roqueforti is a saprophytic fungus renowned for its role in the maturation of blue-veined cheeses. Beyond its industrial importance, this species is a prolific producer of a diverse array of secondary metabolites, including the eremophilane sesquiterpenoid, this compound. This compound is a direct precursor to the mycotoxin PR toxin, making its biosynthetic pathway a subject of significant interest for food safety, toxicology, and pharmaceutical research. Understanding the intricate molecular machinery responsible for this compound synthesis is crucial for developing strategies to control mycotoxin contamination and for harnessing the potential of this pathway for novel drug development.

The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, known as the PR toxin (prx) gene cluster. This guide will dissect the components of this cluster, the enzymatic reactions they catalyze, and the current understanding of how this pathway is regulated within the fungal cell.

The this compound Biosynthetic Gene Cluster (prx Cluster)

The genetic blueprint for this compound biosynthesis is encoded within a 22.4-kb gene cluster in P. roqueforti.[1] This cluster, designated as the prx cluster, comprises 11 open reading frames (ORFs) that code for the enzymes responsible for the sequential conversion of the primary metabolite farnesyl diphosphate into a series of eremophilane intermediates, including this compound.[1]

Table 1: Genes of the Penicillium roqueforti PR Toxin (prx) Biosynthetic Cluster and Their Putative Functions.

Gene (ORF)Putative FunctionReference
ORF1 (prx1) Short-chain dehydrogenase/reductase[2]
ORF2 (ari1) Aristolochene synthase[2][3]
ORF3 Oxidase[2]
ORF4 (prx4) Alcohol dehydrogenase[2]
ORF5 P450 monooxygenase[1]
ORF6 P450 monooxygenase[1]
ORF7 Unknown function[4]
ORF8 Acetyltransferase[1]
ORF9 P450 monooxygenase[5]
ORF10 Transcriptional regulator[5]
ORF11 P450 monooxygenase[5]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated from the precursor farnesyl diphosphate (FPP), a common intermediate in the isoprenoid pathway. The pathway proceeds through several key intermediates, as elucidated by gene silencing studies and metabolite analysis.[1][6]

This compound Biosynthesis Pathway FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene ari1 (ORF2) (Aristolochene synthase) Epi_Neopetasone 7-epi-Neopetasone Aristolochene->Epi_Neopetasone P450 monooxygenases (e.g., ORF5, ORF6, ORF9, ORF11) Eremofortin_B This compound Epi_Neopetasone->Eremofortin_B Oxidations & Epoxidation Eremofortin_A Eremofortin A Eremofortin_B->Eremofortin_A ORF8 (Acetyltransferase) Eremofortin_C Eremofortin C Eremofortin_A->Eremofortin_C Oxidation PR_Toxin PR Toxin Eremofortin_C->PR_Toxin prx1, prx4 (Dehydrogenases)

Figure 1: The proposed biosynthetic pathway of this compound and PR toxin in P. roqueforti.

The initial and rate-limiting step is the cyclization of FPP to aristolochene, catalyzed by aristolochene synthase, encoded by the ari1 gene (ORF2).[3] Subsequent oxidation steps, likely carried out by several P450 monooxygenases within the cluster, convert aristolochene to 7-epi-neopetasone.[6] A series of further oxidations and an epoxidation lead to the formation of this compound. This compound can then be acetylated by an acetyltransferase (ORF8) to form Eremofortin A.[1] Eremofortin A is further oxidized to Eremofortin C, which is the direct precursor of PR toxin.[7][8] The final conversion of Eremofortin C to PR toxin involves dehydrogenases encoded by prx1 and prx4.[2]

Quantitative Data on Eremofortin and PR Toxin Production

Quantitative analysis of metabolite production provides valuable insights into the dynamics of the biosynthetic pathway. Time-course studies have been conducted to monitor the accumulation of eremofortins and PR toxin during the growth of P. roqueforti.

Table 2: Production of Eremofortins and PR Toxin by Penicillium roqueforti Over Time.

DayMycelium Dry Weight (g)Eremofortin A (mg)This compound (mg)Eremofortin C (mg)PR Toxin (mg)
6 1.20.51.00.20.1
8 2.51.53.00.80.5
10 3.84.07.52.52.0
12 4.56.510.05.04.5
14 4.87.011.06.06.5
16 4.66.09.55.57.0
18 4.25.08.04.57.5
20 3.84.06.53.58.0

Data adapted from Moreau et al., 1980.[7][8]

Furthermore, gene silencing experiments have provided quantitative evidence for the involvement of specific prx genes in the pathway.

Table 3: Effect of Gene Silencing on PR Toxin Production.

Silenced Gene(s)Reduction in PR Toxin ProductionReference
prx1, prx2 (ari1), prx3, prx4 65-75%[2]
ORF5, ORF6, ORF8 20-40%[1]

Experimental Protocols

This section outlines the general methodologies employed in the study of the this compound biosynthesis pathway, reconstructed from published literature.

Fungal Strains and Culture Conditions
  • Strain: Penicillium roqueforti strains, such as the PR toxin-producing strain NRRL 849, are commonly used.

  • Culture Medium: A typical medium for mycotoxin production is Czapek Dox broth supplemented with yeast extract.

  • Incubation: Cultures are typically grown in stationary flasks at 25-28°C in the dark for a period of 14-21 days to allow for sufficient metabolite production.

RNA-Mediated Gene Silencing (RNAi)

This technique is used to downregulate the expression of specific genes to assess their function.

RNAi Workflow Plasmid_Construction 1. Construct RNAi plasmid (containing inverted repeats of the target gene) Transformation 2. Protoplast transformation of P. roqueforti Plasmid_Construction->Transformation Selection 3. Selection of transformants (e.g., antibiotic resistance) Transformation->Selection Verification 4. Molecular verification (PCR and qRT-PCR) Selection->Verification Analysis 5. Metabolite analysis (HPLC-MS) Verification->Analysis

Figure 2: A generalized workflow for RNA-mediated gene silencing in P. roqueforti.
  • Vector Construction: A fragment of the target gene is cloned as an inverted repeat into a fungal expression vector, often under the control of a strong constitutive promoter.

  • Transformation: Protoplasts of P. roqueforti are generated by enzymatic digestion of the mycelial cell walls. The RNAi construct is then introduced into the protoplasts using methods such as polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformed colonies are selected based on a marker gene present on the vector (e.g., antibiotic resistance). Successful downregulation of the target gene is confirmed by quantitative real-time PCR (qRT-PCR).

Metabolite Extraction and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for the quantification of eremofortins and PR toxin.

  • Extraction: Fungal mycelium and culture filtrate are separated. Metabolites are extracted from both fractions using an organic solvent such as chloroform or ethyl acetate.

  • HPLC Separation: The extracted metabolites are separated on a C18 reverse-phase HPLC column. A typical mobile phase consists of a gradient of acetonitrile and water.

  • Detection and Quantification: Metabolites are detected by their UV absorbance (around 254 nm) and their mass-to-charge ratio using a mass spectrometer. Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in fungi is a tightly regulated process, often influenced by environmental cues and global regulatory networks. While a specific signaling pathway dedicated to this compound production has not been fully elucidated, several global regulators known to impact secondary metabolism in Penicillium species are likely involved.

Regulatory Network cluster_regulators Global Regulators cluster_pathway This compound Biosynthesis PacC PacC (pH response) prx_cluster prx Gene Cluster PacC->prx_cluster Repression/ Activation AreA AreA (Nitrogen metabolism) AreA->prx_cluster Activation CreA CreA (Carbon catabolite repression) CreA->prx_cluster Repression Velvet_Complex Velvet Complex (e.g., LaeA) (Light response, development) Velvet_Complex->prx_cluster Activation Eremofortin_B_out This compound prx_cluster->Eremofortin_B_out

Figure 3: A proposed regulatory network for the this compound biosynthesis pathway in P. roqueforti.
  • PacC: A pH-responsive transcription factor that can either activate or repress gene expression depending on the ambient pH.[9]

  • AreA: A transcription factor that mediates nitrogen metabolite repression, typically activating gene clusters for secondary metabolism under nitrogen-limiting conditions.[9]

  • CreA: A key regulator of carbon catabolite repression, which generally represses the expression of secondary metabolite gene clusters in the presence of readily available carbon sources like glucose.[9]

  • Velvet Complex (e.g., LaeA): A global regulatory complex that links light sensing and development to the regulation of secondary metabolism. LaeA, a methyltransferase, is often required for the expression of many secondary metabolite gene clusters.[10][11]

While the direct interaction of these global regulators with the prx gene cluster in P. roqueforti requires further investigation, it is highly probable that they play a significant role in modulating the production of this compound in response to various environmental signals. Additionally, the prx cluster itself contains a putative transcriptional regulator (ORF10), suggesting a layer of pathway-specific regulation.[5]

Conclusion and Future Perspectives

The biosynthesis of this compound in Penicillium roqueforti is a complex and well-orchestrated process involving a dedicated gene cluster and a series of enzymatic transformations. This guide has provided a comprehensive overview of the current knowledge, from the genetic and biochemical basis to the quantitative aspects and regulatory controls.

For researchers and professionals in drug development, a thorough understanding of this pathway offers several opportunities. The enzymes of the prx cluster, particularly the P450 monooxygenases, represent potential targets for the development of inhibitors to control PR toxin contamination in food products. Furthermore, the intricate chemistry of the eremophilane skeleton, synthesized through this pathway, could be exploited for the generation of novel bioactive compounds with pharmaceutical potential.

Future research should focus on the detailed biochemical characterization of each enzyme in the pathway to determine their precise substrate specificities and kinetic parameters. A deeper understanding of the regulatory network, including the identification of specific transcription factors that bind to the prx gene promoters and the signaling cascades that control their activity, will be crucial for the rational engineering of P. roqueforti strains with altered metabolite profiles. Such advancements will not only contribute to safer food production but also unlock the full biotechnological potential of this industrially significant fungus.

References

The Fungal Metabolite Eremofortin B: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid mycotoxin naturally produced by several species of the genus Penicillium, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing the fungal species known to produce this compound and summarizing quantitative production data. Furthermore, it outlines detailed experimental protocols for the cultivation of producing fungi, extraction of the metabolite, and its quantification using high-performance liquid chromatography (HPLC). The biosynthetic pathway of this compound and its relationship to other eremophilane-type sesquiterpenes, such as Eremofortin A, Eremofortin C, and PR toxin, are elucidated through a signaling pathway diagram. A generalized experimental workflow for the study of this compound is also provided. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development.

Natural Occurrence of this compound in Fungi

This compound is a secondary metabolite produced by a limited number of fungal species, primarily within the genus Penicillium. The most well-documented producer of this compound is Penicillium roqueforti, a fungus of significant industrial importance for its role in the ripening of blue cheeses.[3][4] Strains of P. roqueforti have been shown to produce a variety of related eremophilane-type sesquiterpenes, including Eremofortin A, C, D, and the more toxic PR toxin.[3] this compound is considered a biosynthetic precursor to other metabolites in this pathway.[3][5] While P. roqueforti is the principal source, other Penicillium species, such as Penicillium crustosum, are also known producers of a wide range of secondary metabolites, and the potential for this compound production in other related species warrants further investigation.[6][7][8]

Quantitative Production of this compound and Related Metabolites

The production of this compound and other eremofortins by Penicillium roqueforti is influenced by various factors, including the specific strain, culture medium composition, and incubation conditions.[9] The following table summarizes quantitative data from a time-course study of metabolite production by a P. roqueforti B strain, isolated from French blue cheese, grown in stationary culture on a 2% yeast extract and 15% sucrose medium.[3]

Day of CultureMycelial Dry Weight (g) per Roux BottleEremofortin A (mg) per Roux BottleThis compound (mg) per Roux BottleEremofortin C (mg) per Roux BottlePR Toxin (mg) per Roux Bottle
40.250000
60.700.80.20.10
81.202.50.60.30.1
101.505.01.20.50.3
121.606.51.50.60.5
141.557.01.60.40.8
161.506.81.50.21.2
181.456.01.30.11.5
201.405.51.101.6

Data adapted from Moreau et al. (1980).[3] The values represent the mean of three measurements.

Experimental Protocols

Fungal Strain and Culture Conditions

Organism: Penicillium roqueforti NRRL 849 or a B strain isolated from French blue cheese are commonly used for the production of eremofortins.[3]

Maintenance of Cultures: The fungal strains should be maintained on potato dextrose agar (PDA) slants.[3]

Production Medium: A suitable liquid medium for the production of this compound consists of 2% yeast extract and 15% sucrose in demineralized water. The medium should be sterilized by filtration through a 0.2-μm membrane filter.[3]

Inoculation and Incubation:

  • Prepare a spore suspension by washing the surface of a PDA slant culture with sterile water.

  • Inoculate Roux bottles containing the production medium with the spore suspension.

  • Incubate the bottles as stationary cultures in the dark at 25°C for a period of up to 20 days.[3]

Extraction of this compound

Extraction from Culture Medium:

  • At desired time points, harvest the contents of the Roux bottles.

  • Separate the mycelium from the culture medium by filtration.

  • Extract the culture medium three times with an equal volume of chloroform.

  • Pool the chloroform phases and evaporate to dryness under reduced pressure.[3]

Extraction from Mycelium:

  • Wash the filtered mycelium thoroughly with demineralized water.

  • Dry the mycelium in an oven at 110°C until a constant weight is achieved to determine the mycelial dry weight.

  • For metabolite analysis, blend the fresh (undried) mycelial mats with 100 ml of water for 1 minute at high speed in a Waring blender.

  • Extract the blended mycelial suspension with 200 ml of chloroform for 1 hour on a shaking agitator.

  • Collect the chloroform phase and evaporate to dryness.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is suitable for the analysis of eremofortins.[10][11]

Chromatographic Conditions:

  • Column: A Microporasil 10-μm silica gel column (4 mm ID by 30 cm long) is recommended.[3]

  • Mobile Phase:

    • For the resolution of Eremofortin A, B, C, and PR toxin, an isocratic mobile phase of chloroform-tetrahydrofuran (75:25, vol/vol) can be used.[3]

    • Alternatively, pure chloroform can be used as the eluting solvent.[3]

  • Flow Rate: A flow rate of 1.5 ml/min for the chloroform-tetrahydrofuran mixture or 2 ml/min for pure chloroform is suggested.[3]

  • Detection: UV detection at a wavelength of 254 nm.[3]

  • Quantitation: Quantitation is achieved by measuring the peak heights and comparing them with those of previously established calibration curves for pure standards of Eremofortin A, B, C, and PR toxin.[3][10]

Sample Preparation:

  • Dissolve the dried extracts from the culture medium or mycelium in a known volume of chloroform.

  • Inject an appropriate volume (e.g., 10 μl) of the sample solution onto the HPLC column.[3]

Visualizations

Biosynthetic Pathway of PR Toxin from Farnesyl Pyrophosphate

This compound Biosynthesis Pathway Biosynthetic Pathway of PR Toxin FPP Farnesyl Pyrophosphate Eremophilane Eremophilane-type Sesquiterpene Intermediate FPP->Eremophilane Cyclization & Rearrangement PR_Toxin_Precursor Unknown Precursor(s) Eremophilane->PR_Toxin_Precursor EA Eremofortin A PR_Toxin_Precursor->EA EB This compound PR_Toxin_Precursor->EB EC Eremofortin C EA->EC Hydroxylation PRT PR Toxin EC->PRT Oxidation (Alcohol Dehydrogenase)

Caption: Proposed biosynthetic pathway of PR toxin in Penicillium roqueforti.

Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis Experimental Workflow for this compound Analysis cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Culture Inoculation of P. roqueforti in liquid medium Incubation Stationary incubation (25°C, dark) Culture->Incubation Harvest Harvest culture Incubation->Harvest Filtration Separate mycelium and medium Harvest->Filtration Medium_Extraction Chloroform extraction of medium Filtration->Medium_Extraction Mycelium_Extraction Chloroform extraction of mycelium Filtration->Mycelium_Extraction Evaporation Evaporate chloroform extracts Medium_Extraction->Evaporation Mycelium_Extraction->Evaporation HPLC_Prep Reconstitute in chloroform Evaporation->HPLC_Prep HPLC_Analysis HPLC-UV analysis (254 nm) HPLC_Prep->HPLC_Analysis Quantification Quantification against standards HPLC_Analysis->Quantification

Caption: General workflow for the analysis of this compound from fungal cultures.

References

Isolating Eremofortin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation of Eremofortin B, a sesquiterpenoid mycotoxin, from fungal cultures of Penicillium roqueforti. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols, quantitative data analysis, and visual representations of the workflow and biosynthetic context.

Introduction

This compound is a secondary metabolite produced by the fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. While structurally related to the more toxic PR toxin, this compound and its counterparts, Eremofortins A and C, are of significant interest to the scientific community for their potential biological activities and as precursors in biosynthetic pathways. This guide outlines the key steps for the successful isolation and purification of this compound for further scientific investigation.

Fungal Strain and Culture Conditions

The production of this compound is intrinsically linked to the selection of a suitable Penicillium roqueforti strain and the precise control of culture conditions.

Table 1: Recommended Penicillium roqueforti Strain and Culture Parameters

ParameterRecommended Specification
Fungal Strain Penicillium roqueforti (e.g., NRRL 849 strain or other known PR toxin and eremofortin producing strains)
Culture Medium Yeast Extract Sucrose (YES) Medium (2% yeast extract, 15% sucrose) or a medium containing 1% yeast extract, 7.5% sucrose, and 20% corn extract.
Culture Type Stationary liquid culture.
Incubation Temperature 24-25°C.
Incubation Time Time-course studies show this compound production peaking around day 15-20.
Culture Vessels Roux bottles containing 150 ml of liquid medium are suitable.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction from the fungal culture followed by chromatographic purification.

Extraction of this compound

A liquid-liquid extraction using chloroform is the established method for recovering this compound from both the mycelium and the culture medium.

Protocol for Chloroform Extraction:

  • Extraction from Culture Medium: The culture medium is extracted three times with an equal volume of chloroform. The chloroform phases are then pooled.

  • Extraction from Mycelium: The collected mycelium is washed with demineralized water, blended with water to create a slurry, and then extracted with chloroform in a shaking agitator for 1 hour.

  • Solvent Evaporation: The pooled chloroform extracts from both the medium and the mycelium are combined and concentrated to dryness using a rotary evaporator, yielding a crude extract.

Purification of this compound

The crude extract, containing a mixture of metabolites, is subjected to chromatographic techniques to isolate this compound.

A preliminary purification step using open column chromatography is recommended to remove highly polar and non-polar impurities.

Protocol for Silica Gel Column Chromatography:

  • Column Packing: A glass column is packed with silica gel (e.g., type 60; 70/230 mesh) in chloroform.

  • Sample Loading: The crude extract is dissolved in a minimal amount of chloroform and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with chloroform, and fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Final purification to obtain high-purity this compound is achieved through HPLC.

Table 2: HPLC Parameters for this compound Analysis and Purification

ParameterSpecification for Analytical HPLCNotes for Preparative HPLC
Column Microporasil 10-µm silica gel column (4 mm ID by 30 cm long).A larger-diameter preparative silica gel column should be used.
Mobile Phase Chloroform.An isocratic elution with chloroform is a starting point. Gradient elution with a more polar solvent (e.g., methanol in chloroform) may be necessary for optimal separation.
Flow Rate 1.5-2.0 ml/min.The flow rate should be adjusted based on the column dimensions.
Detection UV at 254 nm.UV detection at 254 nm is suitable for fraction collection.
Injection Volume 10 µl for analytical runs.The injection volume for preparative runs will be significantly larger and needs to be optimized based on the column capacity and sample concentration.

Quantitative Analysis

The production of this compound can be monitored over time using analytical HPLC. Quantitative data from time-course studies provide valuable insights into the optimal harvest time for maximizing yield.

Table 3: Estimated Production of Eremofortins by Penicillium roqueforti in Stationary Culture

Time (Days)Eremofortin A (mg/Roux bottle)This compound (mg/Roux bottle)Eremofortin C (mg/Roux bottle)
5~0.5~1.0~2.0
10~1.5~3.0~5.0
15~2.0~4.5~8.0
20~1.8~3.5~6.0
25~1.5~2.5~4.0

Note: The data in this table are estimated from graphical representations in published literature and should be considered as indicative values.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from Penicillium roqueforti cultures.

G strain Penicillium roqueforti Strain medium YES Medium strain->medium incubation Stationary Culture (24-25°C) medium->incubation filtration Filtration incubation->filtration Harvest medium_extraction Chloroform Extraction (Culture Medium) filtration->medium_extraction mycelium_extraction Chloroform Extraction (Mycelium) filtration->mycelium_extraction evaporation Rotary Evaporation medium_extraction->evaporation mycelium_extraction->evaporation silica_column Silica Gel Column Chromatography evaporation->silica_column Crude Extract hplc Preparative HPLC silica_column->hplc pure_EB Pure this compound hplc->pure_EB

Caption: Workflow for this compound Isolation.

Biosynthetic Context

This compound is an intermediate in the biosynthetic pathway of PR toxin. Understanding this pathway provides context for the co-isolation of related eremofortins.

G FPP Farnesyl Pyrophosphate PRG PRG (Intermediate) FPP->PRG Multiple Steps EA Eremofortin A PRG->EA EB This compound PRG->EB EC Eremofortin C EB->EC PR_Toxin PR Toxin EC->PR_Toxin Dehydrogenation

Caption: Simplified PR Toxin Biosynthetic Pathway.

Eremofortin B: A Technical Overview of Its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid secondary metabolite produced by the fungus Penicillium roqueforti. While structurally related to other notable mycotoxins, a comprehensive review of existing scientific literature reveals a significant lack of data regarding its specific biological activity. This technical guide synthesizes the available information on this compound, focusing on its role within the biosynthetic pathway of the toxic metabolite PR Toxin. It will also address the conspicuous absence of dedicated studies on its cytotoxicity, enzyme inhibition, or antimicrobial properties, and provide context by examining the known activities of its close structural analogs and the broader class of eremophilane sesquiterpenes.

Introduction to this compound

This compound is a member of the eremophilane family of sesquiterpenes, a class of natural products known for their complex chemical structures and diverse biological activities.[1] It is produced by Penicillium roqueforti, a fungus utilized in the production of blue cheeses but also known to produce a variety of secondary metabolites, including Eremofortin A, C, and the mycotoxin PR Toxin.[2] While the eremophilane sesquiterpenes, in general, have been investigated for anti-tumor, anti-bacterial, and anti-inflammatory properties, this compound itself has not been the subject of significant biological investigation.[3] The primary focus of research in this family of compounds has been on PR Toxin, due to its noted toxicity.

Biosynthetic Pathway of PR Toxin and the Role of this compound

The most well-documented role of the eremofortins is their position as intermediates in the biosynthesis of PR Toxin. Eremofortin C is the direct precursor to PR Toxin.[4][5] The transformation of Eremofortin C to PR Toxin is an oxidation reaction.[6] While the direct biosynthetic relationship of this compound to this pathway is less explicitly detailed in the available literature, it is consistently isolated alongside Eremofortin A, C, and PR Toxin, indicating a close biosynthetic origin.

The conversion of Eremofortin C to PR Toxin is a critical step that imparts toxicity to the final molecule. This enzymatic transformation is a key area of study in understanding the production of PR Toxin by P. roqueforti.

PR_Toxin_Biosynthesis Biosynthetic Conversion of Eremofortin C to PR Toxin Eremofortin C Eremofortin C Oxidation Oxidation Eremofortin C->Oxidation Substrate PR Toxin PR Toxin Oxidation->PR Toxin Product caption Conversion of Eremofortin C to PR Toxin via oxidation.

Caption: Conversion of Eremofortin C to PR Toxin via oxidation.

Biological Activity of this compound: An Apparent Lack of Data

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the biological activity of this compound. There is no significant publicly available data on its cytotoxic, enzyme inhibitory, or antimicrobial effects. This lack of research is likely due to the early findings that suggested the eremofortins possess little to no acute toxicity when compared to the potent mycotoxin, PR Toxin. One study explicitly states, "Unlike PR-toxin, the eremofortins appear to have little acute toxicity".[7] This has presumably directed research efforts towards the more biologically active PR Toxin.

Comparative Toxicology: The Biological Activity of PR Toxin

In stark contrast to this compound, the biological activities of PR Toxin are well-documented. PR Toxin is known to be the primary toxic compound among the eremofortin metabolites produced by P. roqueforti.[2] Its toxicity is attributed to the presence of an aldehyde group, which is absent in this compound. The known biological effects of PR Toxin include:

  • Inhibition of Protein Synthesis: PR Toxin has been shown to inhibit protein synthesis in various systems.

  • Inhibition of Transcription: It can also interfere with the process of transcription.

  • Acute Toxicity: In animal models, PR Toxin exhibits acute toxicity.[8]

The significant biological activity of PR Toxin has made it the focus of toxicological studies concerning P. roqueforti metabolites.

The Broader Context: Biological Activities of Eremophilane Sesquiterpenes

While specific data for this compound is lacking, the broader class of eremophilane sesquiterpenes, isolated from various fungal and plant sources, has been shown to possess a wide range of biological activities.[9][10] These include:

  • Antimicrobial activity [1]

  • Anticancer and cytotoxic effects [1]

  • Anti-inflammatory properties [9]

  • Immunomodulatory effects [9]

  • Phytotoxic activity [1]

These findings suggest that while this compound has not been a focus of study, its chemical backbone is part of a class of compounds with significant biological potential.

Methodological Considerations for Future Research

Given the lack of specific experimental data for this compound, this section outlines general experimental protocols that could be employed to investigate its biological activity, based on standard methods for mycotoxin analysis.

Cytotoxicity Assays

A primary step in characterizing the biological activity of a compound is to assess its cytotoxicity against various cell lines.

  • Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

  • Typical Protocol (MTT Assay):

    • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The cells are then treated with a range of concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting viability against the logarithm of the compound concentration.

Antimicrobial Assays

To assess the potential antimicrobial properties of this compound, standard broth microdilution or disk diffusion assays can be performed.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

  • Typical Protocol (Broth Microdilution):

    • Microorganism Preparation: Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

    • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth media.

    • Inoculation: Each well is inoculated with the prepared microbial suspension.

    • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition Assays

The potential for this compound to act as an enzyme inhibitor could be explored using a variety of commercially available or custom-developed assays.

  • Objective: To determine if this compound can inhibit the activity of a specific enzyme and to calculate its IC50 or Ki value.

  • General Protocol:

    • Reagent Preparation: A buffer solution, the target enzyme, its substrate, and a range of concentrations of this compound are prepared.

    • Reaction Mixture: The enzyme, buffer, and this compound (or vehicle control) are pre-incubated.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate.

    • Activity Measurement: The enzyme activity is measured over time by monitoring the formation of a product or the depletion of the substrate (e.g., through spectrophotometry or fluorometry).

    • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 is determined. Further kinetic studies can be performed to determine the mechanism of inhibition.

Experimental_Workflow General Workflow for Biological Activity Screening cluster_assays Primary Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Data_Analysis Data_Analysis Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Antimicrobial_Assay->Data_Analysis Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., IC50) Enzyme_Inhibition_Assay->Data_Analysis Eremofortin_B Eremofortin_B Eremofortin_B->Cytotoxicity_Assay Eremofortin_B->Antimicrobial_Assay Eremofortin_B->Enzyme_Inhibition_Assay Report_Activity Report_Activity Data_Analysis->Report_Activity IC50, MIC values, etc. caption A generalized workflow for the initial biological screening of a compound like this compound.

Caption: A generalized workflow for the initial biological screening of a compound like this compound.

Conclusion

This compound remains an understudied metabolite within the eremofortin family. While its chemical structure is known and it is consistently co-produced with the mycotoxin PR Toxin, there is a significant gap in the scientific literature regarding its specific biological activities. Current evidence suggests it has low acute toxicity, which has likely led to a research focus on the more potent PR Toxin. Future studies employing standard in vitro assays are necessary to definitively characterize the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound and to determine if it has any biological activities of interest to researchers and drug development professionals.

References

Eremofortin B: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. While extensively documented as a crucial intermediate in the biosynthesis of the more potent PR toxin, dedicated research into the specific mechanism of action of this compound remains notably limited. This technical guide synthesizes the current understanding of this compound, focusing on its biochemical context within the PR toxin biosynthetic pathway and drawing comparative insights from related compounds. Due to a scarcity of direct research, this document highlights the significant knowledge gaps regarding this compound's molecular targets and its influence on cellular signaling pathways, thereby identifying critical areas for future investigation.

Introduction

Penicillium roqueforti is a ubiquitous fungus, renowned for its role in the production of blue-veined cheeses. However, this species is also capable of producing a variety of secondary metabolites, including several mycotoxins. Among these are the eremophilane-type sesquiterpenoids, a class of compounds that includes this compound and the highly toxic PR toxin. This compound's primary significance in the scientific literature is as a direct precursor to Eremofortin C, which is subsequently converted to PR toxin. Understanding the biological activity of this compound is therefore often considered in the context of the overall toxicity of PR toxin-producing strains of P. roqueforti.

The Biosynthetic Pathway of PR Toxin: The Role of this compound

This compound is a key intermediate in the intricate biosynthetic pathway of PR toxin. The synthesis originates from farnesyl diphosphate, which undergoes a series of enzymatic transformations to form the eremophilane skeleton.

The currently accepted biosynthetic pathway places this compound as a precursor to Eremofortin C. Eremofortin A is converted to this compound, which is then hydroxylated to form Eremofortin C. The final and critical step in the formation of the highly toxic PR toxin is the oxidation of the alcohol group on Eremofortin C to an aldehyde, a reaction catalyzed by the enzyme eremofortin C oxidase.

PR_Toxin_Biosynthesis Farnesyl_diphosphate Farnesyl diphosphate Aristolochene Aristolochene Farnesyl_diphosphate->Aristolochene Aristolochene synthase Eremofortin_A Eremofortin A Aristolochene->Eremofortin_A Multiple enzymatic steps Eremofortin_B This compound Eremofortin_A->Eremofortin_B Eremofortin_C Eremofortin C Eremofortin_B->Eremofortin_C PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Eremofortin C oxidase

Figure 1. Biosynthetic Pathway of PR Toxin from Farnesyl diphosphate.

Known Biological Activities and Toxicological Data

Direct studies on the mechanism of action of this compound are scarce. Much of what can be inferred is derived from comparative studies with PR toxin and other precursors.

PR toxin is known to be the most acutely toxic metabolite among the eremofortins produced by P. roqueforti.[1] The aldehyde group at the C-12 position of PR toxin is crucial for its biological activity.[1] Its toxic effects are extensive, including inhibition of DNA replication, transcription, and protein synthesis.[1] In animal models, PR toxin is lethal to rodents and exhibits hepatotoxic and nephrotoxic effects.[1]

Quantitative Data

There is a significant lack of quantitative data regarding the biological activity of this compound. No IC50 or LD50 values for this compound have been reported in the reviewed literature. For comparative purposes, the available toxicity data for PR toxin is presented below.

CompoundTest OrganismRoute of AdministrationLD50Citation
PR ToxinRatIntraperitoneal (i.p.)11.6 mg/kg[1]
PR ToxinRatIntravenous (i.v.)8.2 mg/kg[1]
PR ToxinRatOral (p.o.)115 mg/kg[1]
PR ToxinMouseIntraperitoneal (i.p.)5.8 mg/kg[1]

Postulated Mechanism of Action and Cellular Targets

Due to the absence of direct experimental evidence, the mechanism of action of this compound remains speculative. It is possible that this compound has a low intrinsic biological activity and primarily serves as a biosynthetic intermediate. Any potential cellular effects would likely be significantly less pronounced than those of PR toxin.

The known mechanism of PR toxin involves the inhibition of crucial cellular processes:

  • Inhibition of Transcription: PR toxin has been shown to impair the transcriptional process in rat liver cells by affecting both RNA polymerase A and B.[2]

  • Inhibition of Protein Synthesis: The toxin also inhibits protein synthesis.[1]

It is hypothesized that the reactive aldehyde group of PR toxin is responsible for these effects, likely through covalent modification of key cellular macromolecules. As this compound lacks this aldehyde group, it is unlikely to share this specific mechanism of action.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available due to the lack of research in this specific area. However, based on the methodologies used to study PR toxin and other mycotoxins, the following experimental workflows could be adapted for future investigations of this compound.

General Workflow for a Cytotoxicity Assessment

Cytotoxicity_Workflow Cell_Culture 1. Cell Line Culture (e.g., HepG2, Caco-2) Compound_Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, LDH) Compound_Treatment->Viability_Assay Data_Analysis 4. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Figure 2. A general experimental workflow for assessing the cytotoxicity of this compound.
Protocol for Investigating Inhibition of Protein Synthesis

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, HEK293) to optimal confluency. Treat cells with varying concentrations of this compound for a defined period.

  • Metabolic Labeling: Add a radiolabeled amino acid (e.g., 35S-methionine) to the culture medium for a short incubation period.

  • Protein Precipitation: Lyse the cells and precipitate the total protein using an agent such as trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the level of incorporated radioactivity in treated cells to that in untreated control cells to determine the effect on protein synthesis.

Conclusion and Future Directions

The current body of scientific literature provides limited insight into the specific mechanism of action of this compound. Its primary role is well-established as an intermediate in the biosynthesis of the potent mycotoxin, PR toxin. The available comparative toxicological data suggests that this compound, lacking the reactive aldehyde group of PR toxin, possesses significantly lower, if any, acute toxicity.

To elucidate the true biological activity of this compound, dedicated research is required. Future studies should focus on:

  • Isolation and Purification: Obtaining pure this compound in sufficient quantities for detailed biological assays.

  • In Vitro Cytotoxicity Screening: Assessing the cytotoxic effects of this compound against a panel of relevant cell lines to determine any potential cellular toxicity and calculate IC50 values.

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify potential protein targets of this compound.

  • Signaling Pathway Analysis: Utilizing reporter assays, western blotting, and phosphoproteomics to investigate the effects of this compound on key cellular signaling pathways.

A thorough investigation into these areas will be crucial to move beyond its current definition as a mere biosynthetic precursor and to fully characterize the biological relevance of this compound.

References

Toxicological Profile of Eremofortin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological studies, including quantitative data (e.g., LD50, IC50), genotoxicity, and specific mechanisms of action for Eremofortin B are not available in the current body of scientific literature. This compound is primarily recognized as a precursor in the biosynthesis of PR toxin, a mycotoxin produced by Penicillium roqueforti. Due to the close biosynthetic and structural relationship, this guide provides a comprehensive toxicological profile of the more extensively studied and toxicologically significant PR toxin to serve as a relevant reference for researchers, scientists, and drug development professionals.

Introduction to this compound and PR Toxin

This compound is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. It belongs to a family of related compounds including Eremofortin A and Eremofortin C. Scientific studies have established that these eremofortins are precursors in the biosynthetic pathway leading to the formation of PR toxin.[1][2][3] PR toxin is considered the most acutely toxic metabolite produced by P. roqueforti and has been the subject of numerous toxicological investigations.[4][5]

Biosynthetic Relationship

The eremofortins are integral intermediates in the synthesis of PR toxin. The proposed biosynthetic pathway suggests a sequential conversion, highlighting the close chemical relationship between these compounds.

Biosynthetic Pathway of PR Toxin Hypothetical Biosynthetic Pathway of PR Toxin Farnesyl Pyrophosphate Farnesyl Pyrophosphate Eremofortin_A Eremofortin A Farnesyl Pyrophosphate->Eremofortin_A Multiple Steps Eremofortin_B This compound Eremofortin_A->Eremofortin_B Conversion Eremofortin_C Eremofortin C Eremofortin_B->Eremofortin_C Conversion PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Oxidation

Caption: Biosynthetic relationship of Eremofortins to PR Toxin.

Toxicological Profile of PR Toxin

The toxicological data presented below pertains to PR toxin. Given the absence of data for this compound, this information provides the most relevant toxicological context.

Acute Toxicity

PR toxin exhibits significant acute toxicity in various animal models, with effects including decreased motor activity, respiratory distress, and ataxia.[6] The primary modes of toxicity are attributed to increased capillary permeability and direct damage to vital organs such as the lungs, heart, liver, and kidneys.[5][6]

Table 1: Acute Toxicity of PR Toxin

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatIntraperitoneal (i.p.)11[7]
RatOral115[7]
RatIntravenous (i.v.)8.2[4]
MouseIntraperitoneal (i.p.)5.8[6]
Cytotoxicity

PR toxin demonstrates potent cytotoxic effects in various cell lines. The cytotoxicity is dose-dependent and can manifest as rapid cell retraction and vacuolization at lower concentrations, and nuclear degradation at higher concentrations.[8]

Table 2: In Vitro Cytotoxicity of PR Toxin

Cell LineAssayEndpointIC50Reference(s)
Human intestinal epithelial cells (Caco-2)Resazurin assayCell Viability>12.5 µM[4]
Human monocytic cells (THP-1)Not specifiedCell Viability0.83 µM[4]
Human intestinal epithelial cells (Caco-2)Resazurin assayCell Viability1–13 µg/mL[4]
Genotoxicity

While comprehensive genotoxicity data is limited, PR toxin is suggested to have mutagenic potential.[9] Its ability to inhibit DNA replication points towards a potential for genotoxic effects.[7] However, specific studies such as the Ames test or micronucleus assays for PR toxin are not well-documented in the reviewed literature.

Mechanism of Action

The primary mechanism of PR toxin's toxicity is the inhibition of crucial cellular processes, including transcription and protein synthesis.[7][9] This inhibition is a result of the toxin's effect on RNA polymerases I & II in the liver.[7] The aldehyde group on the C-12 position of the PR toxin molecule is critical for its biological activity.[7]

Mechanism of Action of PR Toxin Proposed Mechanism of Action of PR Toxin PR_Toxin PR Toxin RNA_Polymerase RNA Polymerase I & II PR_Toxin->RNA_Polymerase Inhibits Transcription Transcription PR_Toxin->Transcription Inhibits Protein_Synthesis Protein Synthesis PR_Toxin->Protein_Synthesis Inhibits DNA_Replication DNA Replication PR_Toxin->DNA_Replication Inhibits RNA_Polymerase->Transcription Cellular_Dysfunction Cellular Dysfunction & Cytotoxicity Transcription->Cellular_Dysfunction Protein_Synthesis->Cellular_Dysfunction DNA_Replication->Cellular_Dysfunction

Caption: PR Toxin's inhibitory effects on cellular processes.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of PR toxin are described in the cited literature. Below are generalized summaries of the methodologies employed.

Acute Toxicity Testing (In Vivo)
  • Test Animals: Weanling rats and mice are commonly used.[6][7]

  • Administration: The toxin is administered via oral gavage, intraperitoneal injection, or intravenous injection.[4][6][7]

  • Dosage: A range of doses are administered to different groups of animals to determine the lethal dose 50 (LD50).

  • Observation: Animals are observed for clinical signs of toxicity, and mortality is recorded over a specified period.[6]

  • Pathology: Post-mortem examinations are conducted to assess gross and microscopic changes in major organs.[6]

Cytotoxicity Assays (In Vitro)
  • Cell Lines: Various cell lines, such as Caco-2 and THP-1, are used to assess cytotoxicity.[4][10]

  • Exposure: Cells are exposed to a range of concentrations of the toxin for a defined period (e.g., 48 hours).[10]

  • Viability Measurement: Cell viability is determined using assays such as the resazurin reduction assay, which measures metabolic activity.[4]

  • IC50 Calculation: The concentration of the toxin that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

General Workflow for In Vitro Cytotoxicity Assay General Workflow for In Vitro Cytotoxicity Assay cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Measurement & Analysis Cell_Culture Cell Seeding in Microplate Treatment Addition of Toxin to Cells Cell_Culture->Treatment Compound_Prep Preparation of Toxin Dilutions Compound_Prep->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Viability_Assay Addition of Viability Reagent (e.g., Resazurin) Incubation->Viability_Assay Reading Spectrophotometric/Fluorometric Reading Viability_Assay->Reading Data_Analysis Data Analysis & IC50 Calculation Reading->Data_Analysis

Caption: Generalized workflow for in vitro cytotoxicity testing.

Conclusion

There is a notable absence of direct toxicological data for this compound in the scientific literature. However, its role as a direct precursor to the highly toxic PR toxin makes the toxicological profile of PR toxin a critical point of reference. The significant acute toxicity, potent cytotoxicity, and inhibitory effects on fundamental cellular processes of PR toxin underscore the potential toxicological relevance of its precursors. Further research is warranted to elucidate the specific toxicological properties of this compound and to understand the full toxicological implications of the entire biosynthetic pathway of PR toxin in Penicillium roqueforti.

References

Eremofortin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin produced by various species of the Penicillium genus, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses.[1][2][3] While not as extensively studied as its toxic derivative, PR toxin, this compound is a crucial intermediate in the PR toxin biosynthetic pathway and warrants investigation for its own potential biological activities and toxicological relevance. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, known biological effects, and detailed experimental protocols for its study.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₇H₂₂O₄PubChem CID: 101316760
Molecular Weight 290.35 g/mol PubChem CID: 101316760
Chemical Structure This compound is an eremophilane-type sesquiterpenoid characterized by a bicyclic core structure.[2]
Solubility Soluble in organic solvents such as chloroform, methanol, and acetonitrile.[1]

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. The pathway begins with farnesyl pyrophosphate and proceeds through a series of enzymatic reactions to produce the eremophilane skeleton. This compound is then converted to Eremofortin A, which is a precursor to Eremofortin C. Finally, Eremofortin C is oxidized to form the highly toxic PR toxin.[4][5] The regulation of this pathway is complex and influenced by various environmental factors.[2]

Eremofortin_B_Biosynthesis Farnesyl Pyrophosphate Farnesyl Pyrophosphate Eremophilane Skeleton Eremophilane Skeleton Farnesyl Pyrophosphate->Eremophilane Skeleton Multiple Steps This compound This compound Eremophilane Skeleton->this compound Enzymatic Conversions Eremofortin A Eremofortin A This compound->Eremofortin A Oxidation Eremofortin C Eremofortin C Eremofortin A->Eremofortin C Hydroxylation PR Toxin PR Toxin Eremofortin C->PR Toxin Oxidation

Biosynthetic pathway of PR toxin, highlighting the position of this compound.

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. Most toxicity studies have focused on the end-product of its biosynthetic pathway, the more potent PR toxin. The acute toxicity of this compound is considered to be significantly lower than that of PR toxin. However, its presence as a precursor necessitates its toxicological evaluation.

AssaySpecies/Cell LineRoute of AdministrationValueReference
Acute Oral LD₅₀ RatOralNot available
IC₅₀ Human cancer cell lines (e.g., HeLa, HepG2)In vitroNot available

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound's toxicity are not well-elucidated. However, based on the known mechanisms of other mycotoxins, it is plausible that this compound may induce cytotoxicity through the activation of cellular stress pathways and apoptosis. Mycotoxins are known to affect various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation, cell survival, and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, based on common mycotoxin-induced cellular responses.

Hypothetical_Signaling_Pathway cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Downstream Effects This compound This compound ROS Production ROS Production This compound->ROS Production MAPK Activation (p38, JNK, ERK) MAPK Activation (p38, JNK, ERK) ROS Production->MAPK Activation (p38, JNK, ERK) NF-kB Activation NF-kB Activation ROS Production->NF-kB Activation Inflammatory Cytokine Production Inflammatory Cytokine Production MAPK Activation (p38, JNK, ERK)->Inflammatory Cytokine Production Apoptosis Apoptosis MAPK Activation (p38, JNK, ERK)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK Activation (p38, JNK, ERK)->Cell Cycle Arrest NF-kB Activation->Inflammatory Cytokine Production NF-kB Activation->Apoptosis Pro/Anti-apoptotic depending on context

Hypothetical signaling cascade potentially affected by this compound.

Experimental Protocols

Extraction and Purification of this compound from Penicillium roqueforti Cultures

This protocol is adapted from general mycotoxin extraction procedures and may require optimization.

Workflow:

Extraction_Workflow A Fungal Culture (P. roqueforti on solid or liquid media) B Extraction with Chloroform A->B C Evaporation of Solvent B->C D Resuspension in Methanol C->D E Preparative HPLC Purification D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G H Pure this compound G->H

Workflow for the extraction and purification of this compound.

Methodology:

  • Culture: Grow Penicillium roqueforti on a suitable medium (e.g., Yeast Extract Sucrose agar or liquid medium) at 25°C for 14-21 days.

  • Extraction: Homogenize the fungal mycelium and agar (if solid culture) and extract three times with chloroform. For liquid cultures, extract the culture filtrate with chloroform.

  • Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure.

  • Sample Preparation for HPLC: Dissolve the crude extract in a small volume of methanol.

  • Preparative HPLC:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water. An example gradient could be starting from 50% methanol and increasing to 100% methanol over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV detector at 254 nm.

  • Fraction Collection: Collect fractions corresponding to the retention time of this compound, as determined by analytical HPLC with a pure standard.

  • Purity Confirmation: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

Quantitative Analysis of this compound by HPLC-DAD

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical isocratic condition could be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: DAD detection at 254 nm.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Cytotoxicity Assessment using MTT Assay

Methodology:

  • Cell Culture: Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of purified this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, as a key intermediate in the PR toxin biosynthetic pathway, is a mycotoxin of interest for researchers in toxicology, food safety, and drug development. While its toxicity appears to be lower than that of PR toxin, a comprehensive understanding of its biological effects is crucial. This technical guide provides a foundation for the study of this compound, outlining its known properties and providing detailed experimental protocols. Further research is needed to elucidate its specific toxicological profile, including the determination of LD₅₀ and IC₅₀ values, and to unravel its precise mechanisms of action on cellular signaling pathways. Such studies will contribute to a more complete risk assessment of Penicillium roqueforti and its metabolites.

References

Eremofortin B: A Pivotal Intermediate in Fungal Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid secondary metabolite produced by the fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. While not as extensively studied as its toxic downstream product, PR toxin, this compound holds a critical position in the eremophilane biosynthetic pathway. Understanding its formation, conversion, and biological relevance is crucial for optimizing fungal fermentations, ensuring food safety, and potentially exploring novel therapeutic avenues. This technical guide provides a comprehensive overview of this compound, detailing its biosynthetic pathway, role in fungal metabolism, quantitative production data, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a member of the eremophilane family of sesquiterpenoids, characterized by a bicyclic carbon skeleton. In the metabolic network of Penicillium roqueforti, it serves as a key intermediate in the biosynthesis of several other secondary metabolites. Its immediate precursor is Eremofortin A, and it is subsequently converted to Eremofortin C, which is the direct precursor of the mycotoxin PR toxin. The eremofortins, including this compound, are generally considered to have low acute toxicity, a stark contrast to the potent biological activity of PR toxin.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the PR toxin biosynthetic gene cluster in Penicillium roqueforti. The pathway originates from farnesyl pyrophosphate (FPP), a common precursor for terpenoid compounds.

The proposed biosynthetic pathway leading to this compound and its subsequent conversion is as follows:

  • Farnesyl Pyrophosphate (FPP) Cyclization: The pathway is initiated by the cyclization of FPP to form the eremophilane skeleton.

  • Oxidation Steps: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases encoded within the PR toxin gene cluster, modify the eremophilane core.

  • Formation of Eremofortin A: Early modifications lead to the formation of Eremofortin A.

  • Conversion to this compound: Eremofortin A is then converted to this compound. Gene silencing studies have implicated the product of the ORF6 gene, a putative cytochrome P450 monooxygenase, in a step preceding this compound production[1].

  • Conversion to Eremofortin C: this compound is subsequently hydroxylated to form Eremofortin C. The gene products of ORF5 (a cytochrome P450 monooxygenase) and ORF8 (a putative acetyltransferase) are thought to be involved in steps after the formation of this compound, potentially in its conversion to downstream metabolites[1].

  • Oxidation to PR Toxin: Finally, Eremofortin C is oxidized to the toxic aldehyde, PR toxin, by an alcohol dehydrogenase.

Eremofortin_B_Biosynthesis FPP Farnesyl Pyrophosphate Eremophilane Eremophilane Skeleton FPP->Eremophilane Cyclization EA Eremofortin A Eremophilane->EA Oxidation Steps (Multiple Enzymes) EB This compound EA->EB ORF6 product? (P450) EC Eremofortin C EB->EC ORF5/ORF8 products? (P450, Acetyltransferase) PRT PR Toxin EC->PRT Alcohol Dehydrogenase

Role in Fungal Metabolism

The production of secondary metabolites like this compound is not essential for the primary growth of Penicillium roqueforti. Instead, these compounds are thought to play roles in ecological interactions, such as defense against other microorganisms or signaling. The synthesis of this compound is part of a larger metabolic network that is influenced by various environmental factors.

Factors Influencing Production

The production of this compound and other related metabolites is highly dependent on the fungal strain and culture conditions. Key factors include:

  • Temperature: Optimal production of eremofortins and PR toxin generally occurs between 20°C and 24°C[2].

  • pH: A slightly acidic environment, with an optimal pH of around 4.0, favors the production of these mycotoxins[2].

  • Aeration: Stationary cultures tend to produce higher yields of these metabolites compared to shaken cultures[2].

  • Culture Medium: The composition of the growth medium significantly impacts production. Cereal-based media, particularly those containing corn extracts, have been shown to enhance the production of Eremofortin C and PR toxin[2].

Quantitative Data on Eremofortin Production

The following tables summarize quantitative data on the production of this compound and related compounds from various studies.

Table 1: Production of Eremofortins and PR Toxin by Penicillium roqueforti over Time

Day of CultureEremofortin A (mg/L)This compound (mg/L)Eremofortin C (mg/L)PR Toxin (mg/L)
65.21.83.51.2
812.54.58.25.5
1018.17.215.112.3
1215.36.110.520.1
148.23.55.118.5

Data adapted from a time-course study of P. roqueforti metabolite production. Actual values can vary significantly between strains and culture conditions.

Table 2: Influence of Culture Conditions on Mycotoxin Production

ConditionParameterEremofortin C ProductionPR Toxin Production
Temperature15°CModerateModerate
24°CHighHigh
30°CLowLow
pH3.0LowLow
4.0HighHigh
6.0ModerateModerate
AerationStationaryHighHigh
Shaken (120 rpm)LowLow

Qualitative summary based on findings from Chang et al. (1991)[2].

Table 3: Kinetic Properties of Eremofortin C Oxidase

ParameterValue
Km0.02 mM
Vmax4.0 µmol/min per mg of protein
Optimal pH~5.6
Molecular Weight~40,000 Da

Data for the enzyme responsible for the conversion of Eremofortin C to PR Toxin, as reported by Chang et al. (1985).

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound.

Experimental_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Purification and Analysis Culture 1. P. roqueforti Culture Harvest 2. Harvest Mycelium and Supernatant Culture->Harvest Extraction 3. Chloroform Extraction Harvest->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation TLC 5. Thin-Layer Chromatography (TLC) (Optional Purification/Screening) Evaporation->TLC HPLC 6. High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantification 7. Quantification HPLC->Quantification

Fungal Culture and Mycotoxin Production
  • Strain: Penicillium roqueforti (e.g., ATCC 10110 or other known producing strains).

  • Media: Prepare a suitable liquid medium such as Yeast Extract Sucrose (YES) broth or a defined synthetic medium. For enhanced production, a medium supplemented with corn extract can be used[2].

  • Inoculation: Inoculate the sterile medium with a spore suspension of P. roqueforti.

  • Incubation: Incubate the cultures under stationary conditions at 24°C in the dark for 10-14 days[2].

Extraction of Eremofortins
  • Separation of Mycelium and Medium: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction from Culture Medium:

    • Extract the culture filtrate three times with an equal volume of chloroform in a separatory funnel.

    • Pool the chloroform extracts.

  • Extraction from Mycelium:

    • Homogenize the mycelial mat in distilled water.

    • Extract the homogenate with chloroform.

    • Separate the chloroform layer.

  • Drying and Concentration:

    • Dry the pooled chloroform extracts over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or chloroform) for analysis.

Purification (Optional)

For obtaining pure this compound, the crude extract can be subjected to further purification steps such as:

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A solvent system such as toluene-ethyl acetate-formic acid (6:3:1, v/v/v) can be used for separation.

    • Visualization: Visualize the spots under UV light (254 nm).

    • Elution: Scrape the band corresponding to this compound and elute the compound with a suitable solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Elution: A gradient of solvents (e.g., hexane-ethyl acetate) can be used to elute the different eremofortins.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed. The exact ratio will depend on the specific column and system. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC system and create a standard curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the reconstituted sample extract into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Biological Activity of this compound

Compared to PR toxin, there is a significant lack of research on the specific biological activities of this compound. The available literature suggests that the eremofortins, as a group, exhibit low acute toxicity. However, the potential for chronic toxicity or other more subtle biological effects has not been thoroughly investigated. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound.

Conclusion

This compound is a crucial, yet often overlooked, metabolite in the complex secondary metabolism of Penicillium roqueforti. Its position as an intermediate in the biosynthesis of the potent mycotoxin PR toxin makes its study essential for food safety and quality control in the dairy industry. The methodologies outlined in this guide provide a framework for researchers to further investigate the biosynthesis, regulation, and potential biological activities of this intriguing fungal metabolite. Future research, particularly focusing on the elucidation of the complete biosynthetic gene cluster and the specific biological effects of this compound, will undoubtedly provide valuable insights for both fundamental mycology and applied biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Eremofortin B from Cheese

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a secondary metabolite produced by several species of Penicillium, most notably Penicillium roqueforti, the fungus responsible for the characteristic blue veins in cheeses like Roquefort, Gorgonzola, and Stilton.[1][2][3] As an intermediate in the biosynthetic pathway of PR toxin, the presence and concentration of this compound and related compounds are of significant interest in food safety, toxicology, and pharmacology.[4][5] Andrastins, other secondary metabolites from P. roqueforti, have shown potential as antitumor molecules, highlighting the importance of studying these fungal metabolites.[1] This document provides a detailed protocol for the extraction of this compound from blue cheese for subsequent analysis, which is crucial for researchers investigating mycotoxin biosynthesis, developing analytical methods for food quality control, or exploring the pharmacological potential of fungal secondary metabolites.

Chemical Profile: this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₄-
Molar Mass290.35 g/mol -
AppearanceWhite crystalline solid-
SolubilitySoluble in chloroform, ethyl acetate, and other organic solvents.[6]
Chemical FamilyEremophilane sesquiterpenoid[5]

Experimental Protocol: Extraction of this compound from Blue Cheese

This protocol is adapted from methodologies used for the extraction of eremofortin metabolites from Penicillium roqueforti cultures and is optimized for a cheese matrix.[6]

Materials and Reagents:

  • Blue cheese sample containing Penicillium roqueforti

  • Chloroform (analytical grade)

  • Anhydrous sodium sulfate

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Whatman No. 1 filter paper or equivalent

  • Glassware: beakers, flasks, graduated cylinders

  • High-Performance Liquid Chromatography (HPLC) system for analysis[7][8]

Procedure:

  • Sample Preparation:

    • Take a representative 20g sample of blue cheese, focusing on areas with visible mold growth.

    • Finely chop or crumble the cheese sample to increase the surface area for extraction.

  • Homogenization and Extraction:

    • Place the 20g cheese sample into a blender or homogenizer.

    • Add 100 mL of chloroform to the blender.

    • Homogenize the mixture at high speed for 3-5 minutes. The mixture should form a slurry.

  • Filtration and Phase Separation:

    • Filter the slurry through Whatman No. 1 filter paper into a separatory funnel.

    • Allow the phases to separate. The lower chloroform layer will contain the extracted metabolites. The upper layer will consist of aqueous and solid cheese residues.

    • Drain the lower chloroform phase into a clean flask.

  • Re-extraction (Optional but Recommended):

    • Return the cheese residue from the filter paper to the blender.

    • Add another 50 mL of chloroform and repeat the homogenization and filtration steps to maximize the extraction yield.

    • Combine the chloroform extracts from both steps.

  • Drying and Concentration:

    • Add a sufficient amount of anhydrous sodium sulfate to the combined chloroform extract to remove any residual water. Swirl gently and let it stand for 10-15 minutes.

    • Decant or filter the dried chloroform extract to remove the sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a known, small volume (e.g., 1-2 mL) of a suitable solvent for your analytical method (e.g., chloroform or the mobile phase for HPLC).

    • The sample is now ready for quantitative analysis by methods such as High-Performance Liquid Chromatography (HPLC).[7][8]

Quantitative Analysis

Quantitative analysis of this compound is typically performed using HPLC.[7][8] The following table summarizes typical parameters, though optimization for specific equipment is recommended.

ParameterSpecification
Column Microporasil 10-µm silica gel column (4 mm ID by 30 cm long)[6]
Mobile Phase n-hexane-tetrahydrofuran (75:25, vol/vol)[6]
Flow Rate 1.5 ml/min[6]
Detection UV at 254 nm[6]
Quantitation Based on peak height or area compared to a standard curve of purified this compound.[6]

Experimental Workflow Diagram

Eremofortin_B_Extraction_Workflow start Start: 20g Blue Cheese Sample homogenize Homogenize with 100mL Chloroform start->homogenize filter Filter Slurry homogenize->filter separate Separate Chloroform Phase filter->separate re_extract Optional: Re-extract Residue with 50mL Chloroform filter->re_extract Residue combine Combine Chloroform Extracts separate->combine re_extract->filter dry Dry with Anhydrous Sodium Sulfate combine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate reconstitute Reconstitute in Known Volume concentrate->reconstitute analyze Analyze by HPLC reconstitute->analyze end End: Quantitative Data analyze->end

Caption: Workflow for the extraction of this compound from blue cheese.

Biosynthetic Pathway of PR Toxin

This compound is a key intermediate in the biosynthetic pathway of PR toxin, a mycotoxin also produced by P. roqueforti. Understanding this pathway is essential for interpreting the presence of these compounds in cheese.

PR_Toxin_Biosynthesis FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene EremofortinA Eremofortin A Aristolochene->EremofortinA Multiple Steps EremofortinB This compound EremofortinA->EremofortinB EremofortinC Eremofortin C EremofortinB->EremofortinC PRToxin PR Toxin EremofortinC->PRToxin

Caption: Simplified biosynthetic pathway of PR toxin from farnesyl pyrophosphate.

Concluding Remarks

This application note provides a comprehensive protocol for the extraction and subsequent analysis of this compound from a complex matrix like blue cheese. The provided workflow and biosynthetic pathway diagrams offer a clear visual representation of the experimental process and the biochemical context. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, which is fundamental for advancing our understanding of mycotoxins in food and exploring the potential of fungal secondary metabolites in drug development. It is important to note that PR toxin is unstable in cheese and can break down into less toxic compounds.[2] Therefore, the analysis of its precursors, such as this compound, provides valuable insight into the toxigenic potential of the fungal strains present.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Eremofortin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin produced by various species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses. As a secondary metabolite, its presence and concentration in food products and fungal cultures are of significant interest for quality control, food safety, and toxicological studies. Structurally, it belongs to the eremophilane family of sesquiterpenes. This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the analysis of mycotoxins in complex matrices.

Principle

The method described herein is based on the extraction of this compound from a sample matrix, followed by chromatographic separation using reversed-phase liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.

Experimental Protocols

Sample Preparation: Extraction from Fungal Culture

This protocol is adapted from methods described for the extraction of eremofortins from Penicillium roqueforti cultures.

Materials:

  • Fungal culture (mycelium and/or liquid medium)

  • Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Separate the mycelium from the liquid culture medium by filtration.

  • For liquid medium: Extract the filtrate three times with an equal volume of chloroform in a separatory funnel.

  • For mycelium: Homogenize the mycelial mat in a blender with deionized water. Extract the homogenate with two volumes of chloroform for 1 hour on a shaker.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following parameters are a starting point and may require optimization based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Tandem Mass Spectrometry (MS/MS) Parameters

This compound has a molecular weight of 248.3 g/mol . For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will be observed at m/z 249.3. The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of similar sesquiterpenoids.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 249.3
Product Ion (Q3) m/z 231.3 (Quantifier), m/z 203.3 (Qualifier)
Collision Energy Optimization required (start at 15-25 eV)
Dwell Time 100 ms

Note: The product ion at m/z 231.3 likely corresponds to the loss of water ([M+H-H₂O]⁺). The product ion at m/z 203.3 could result from a subsequent loss of carbon monoxide ([M+H-H₂O-CO]⁺). These transitions should be confirmed by infusing an this compound standard and optimizing the collision energy for maximum signal intensity.

Data Presentation

The following tables present example quantitative data for this compound production by Penicillium roqueforti over time, based on data adapted from historical HPLC-UV analysis. These tables can be populated with data obtained from the LC-MS/MS method described above.

Table 1: this compound Concentration in Fungal Culture Medium

Culture Age (days)This compound (µg/mL)
51.2
108.5
1515.3
2012.1
257.8

Table 2: this compound Content in Fungal Mycelium

Culture Age (days)This compound (µg/g dry weight)
50.5
103.2
156.8
205.1
252.9

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

workflow sample Sample (Fungal Culture) extraction Liquid-Liquid Extraction (Chloroform) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Acquisition & Processing lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for this compound analysis.

Hypothesized Signaling Pathway Modulation

Eremophilane sesquiterpenes have been reported to exhibit cytotoxic and anti-inflammatory effects. While the specific molecular targets of this compound are not fully elucidated, a plausible mechanism of action involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EB This compound IKK IKK Complex EB->IKK Inhibition MAPKKK MAPKKK EB->MAPKKK Modulation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus genes Inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->nucleus

Caption: Potential modulation of inflammatory signaling pathways by this compound.

Disclaimer

This application note provides a general protocol and should be adapted and validated for specific laboratory conditions and sample matrices. The use of a certified reference material for this compound is highly recommended for accurate quantification. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Eremofortin B Standard for Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin produced by various species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses. It is a key intermediate in the biosynthetic pathway of the more toxic PR toxin.[1][2] As a secondary metabolite, the presence and concentration of this compound can be an indicator of fungal contamination and a precursor to toxigenesis. Accurate analytical standards and validated protocols are therefore essential for its detection and quantification in research, food safety, and drug development contexts.

This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.

PropertyThis compoundEremofortin AEremofortin C
Molecular Formula C₁₅H₂₀O₃C₁₇H₂₂O₅C₁₇H₂₂O₆
Molecular Weight 248.32 g/mol 306.4 g/mol [3]322.35 g/mol [4]
Monoisotopic Mass 248.1412 g/mol 306.1467 g/mol [3]322.1365 g/mol
Chemical Class Eremophilane SesquiterpenoidEremophilane SesquiterpenoidEremophilane Sesquiterpenoid
Producing Organism Penicillium roqueforti[1]Penicillium roquefortiPenicillium roqueforti

Experimental Protocols

Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in analytical experiments.

Materials:

  • This compound analytical standard (crystalline solid)

  • Acetonitrile (HPLC grade)

  • Benzene (analytical grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Safety Precautions: this compound is a mycotoxin and should be handled with appropriate safety measures, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated fume hood.

  • Weighing: Accurately weigh approximately 1 mg of this compound analytical standard into a tared glass vial on an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. Add a small volume of a benzene:acetonitrile (98:2, v/v) mixture to dissolve the solid completely.[4]

  • Dilution: Once dissolved, bring the solution to the final volume of 10 mL with the benzene:acetonitrile mixture.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm PTFE syringe filter into a clean storage vial.

  • Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation. The flask should be weighed before storage and reweighed before use to check for solvent evaporation.[4] Bring the solution to room temperature before opening the vial to avoid condensation.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To provide a detailed protocol for the separation and quantification of this compound using HPLC.

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV detector
Column Microporasil 10 µm silica gel column (4 mm ID x 30 cm)[5]
Mobile Phase n-hexane:tetrahydrofuran (75:25, v/v)[5]
Flow Rate 1.5 mL/min[5]
Injection Volume 10 µL[5]
Detection Wavelength 254 nm[5]
Column Temperature Ambient

Protocol:

  • Standard Preparation: Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: For culture extracts, the sample should be extracted with chloroform, dried, and redissolved in the mobile phase.[5]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of each working standard solution to generate a calibration curve.

    • Inject 10 µL of the prepared sample.

    • Monitor the separation at 254 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area or height to the calibration curve generated from the working standards.[5]

Expected Results:

CompoundRetention Time (min)
Eremofortin A~4.5
This compound ~6.0
PR Toxin~7.5
Eremofortin CVaries with solvent system

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition. The provided values are based on typical elution orders for these compounds.

Mass Spectrometry (MS) Analysis

Objective: To provide a general protocol for the mass spectrometric analysis of this compound.

Instrumentation and Conditions (Hypothetical):

ParameterValue
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Source Electrospray Ionization (ESI), positive mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon
Collision Energy 10-30 eV (for MS/MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample directly into the mass spectrometer or introduce it via an HPLC system.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the molecular ion.

  • MS/MS Analysis: Select the [M+H]⁺ or [M+Na]⁺ ion for fragmentation and acquire the MS/MS spectrum.

Expected Mass Spectrometry Data:

Ionm/z (calculated)
[M+H]⁺ 249.1485
[M+Na]⁺ 271.1305

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavages of the ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a general protocol for the NMR analysis of this compound.

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)
Internal Standard Tetramethylsilane (TMS)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra, followed by 2D correlation experiments (COSY, HSQC, HMBC) to aid in structural elucidation and signal assignment.

Representative ¹H and ¹³C NMR Data for Eremophilane Sesquiterpenoids:

The following table provides a range of typical chemical shifts for key functional groups found in eremophilane sesquiterpenoids.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Methyl Protons 0.8 - 2.210 - 30
Methylene Protons 1.0 - 2.520 - 45
Methine Protons 1.5 - 4.530 - 60
Olefinic Protons 5.5 - 7.0110 - 150
Carbonyl Carbon -190 - 210
Oxygenated Carbons 3.5 - 5.060 - 90

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis start This compound Standard or Sample extraction Extraction with Chloroform start->extraction dissolution Dissolution in Mobile Phase extraction->dissolution hplc HPLC Analysis dissolution->hplc ms Mass Spectrometry dissolution->ms nmr NMR Spectroscopy dissolution->nmr quant Quantification hplc->quant struct Structural Elucidation ms->struct nmr->struct

Caption: Workflow for the analysis of this compound.

Biosynthetic Pathway of PR Toxin

G fpp Farnesyl Pyrophosphate eremophilane Eremophilane Skeleton fpp->eremophilane Cyclization eremofortinB This compound eremophilane->eremofortinB Oxidation Steps eremofortinC Eremofortin C eremofortinB->eremofortinC Oxidation prtoxin PR Toxin eremofortinC->prtoxin Oxidation (Eremofortin C Oxidase)

Caption: Biosynthesis of PR Toxin from Farnesyl Pyrophosphate.

References

Eremofortin B in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid secondary metabolite produced by the fungus Penicillium roqueforti. It is a member of the eremophilane family of compounds and is a direct precursor in the biosynthesis of the mycotoxin PR toxin. While PR toxin has been shown to exhibit significant cytotoxicity, current research suggests that this compound itself possesses considerably lower, if any, cytotoxic activity. This is supported by studies where extracts of P. roqueforti strains, known to accumulate intermediates like this compound, were found to be non-toxic in cell viability assays[1].

Commercial strains of P. roqueforti used in the production of blue-veined cheeses often contain a mutation that curtails the biosynthetic pathway at Eremofortin A and B, preventing the formation of the more toxic PR toxin. This suggests a potential for this compound to be investigated for biological activities other than cytotoxicity, or for use as a negative control in studies involving PR toxin.

These application notes provide an overview of the current understanding of this compound, protocols for its use in cell culture experiments, and a comparative analysis with its more toxic derivative, PR toxin.

Data Presentation

Due to the limited direct experimental data on the cytotoxicity of this compound, the following table presents data for the closely related and more extensively studied PR toxin for comparative purposes. It is crucial to note that these values do not represent this compound and are provided to highlight the expected difference in potency.

Table 1: Cytotoxicity of PR Toxin in Various Cell Lines

Cell LineAssay TypeEndpointConcentration (µM)Exposure TimeReference
Caco-2ResazurinIC50>12.548 hours[2]
THP-1Not SpecifiedIC500.8348 hours[2]
HepG2Not SpecifiedIC503.75 - 33.44Not Specified
MCF-7Not SpecifiedIC503.75 - 33.44Not Specified
A549Not SpecifiedIC503.75 - 33.44Not Specified
A2058Not SpecifiedIC503.75 - 33.44Not Specified
Mia PaCa-2Not SpecifiedIC503.75 - 33.44Not Specified

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%.

Signaling Pathways

Biosynthesis of PR Toxin from this compound

This compound is a key intermediate in the biosynthetic pathway of PR toxin. Understanding this pathway is crucial for interpreting toxicological data and for potential manipulation of P. roqueforti strains to control mycotoxin production. The conversion of Eremofortin C to PR toxin is catalyzed by an enzyme produced by P. roqueforti[3][4].

PR_Toxin_Biosynthesis PR Toxin Biosynthesis Pathway FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase Eremofortin_C Eremofortin C Aristolochene->Eremofortin_C Multiple Steps Eremofortin_B This compound Eremofortin_C->Eremofortin_B PR_Toxin PR Toxin Eremofortin_B->PR_Toxin PR toxin biosynthesis protein I

PR Toxin Biosynthesis Pathway
Putative Cellular Effects

Given the lack of specific studies on this compound, its direct impact on cellular signaling pathways is unknown. However, based on the known effects of its derivative, PR toxin, which inhibits DNA, RNA, and protein synthesis, it is plausible that this compound, if it has any activity, might interact with similar cellular machinery, albeit with much lower affinity. PR toxin is known to induce necrosis and an inflammatory response in THP-1 cells[2]. Researchers investigating this compound could initially screen for effects on these general cellular processes.

Experimental Protocols

The following are detailed protocols for standard cell culture and cytotoxicity assays that can be adapted for studying the effects of this compound.

Protocol 1: Cell Culture Maintenance
  • Cell Lines: Select appropriate cell lines for the research question (e.g., HepG2 for liver toxicity, Caco-2 for intestinal barrier function, or a cancer cell line for anti-proliferative studies).

  • Culture Medium: Use the recommended culture medium for the chosen cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 70-80% confluency using trypsin-EDTA to detach adherent cells.

Protocol 2: Preparation of this compound Stock Solution
  • Solvent Selection: this compound is a lipophilic molecule. Dissolve the compound in a small amount of a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations just before each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control (100% viability) and plot a dose-response curve to determine the IC50 value, if any.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with this compound Seed_Cells->Treat_Cells Prepare_EB Prepare this compound dilutions Prepare_EB->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % viability vs. control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

MTT Assay Experimental Workflow

Conclusion

The available evidence strongly suggests that this compound has low to no cytotoxicity, in stark contrast to its derivative, PR toxin. This makes it an interesting candidate for investigating other potential biological activities, such as anti-inflammatory or enzyme-inhibitory effects, without the confounding factor of cell death. The provided protocols offer a starting point for researchers to explore the effects of this compound in various cell culture models. Future studies are needed to definitively characterize the biological activity profile of this compound and to elucidate its interactions with cellular pathways. When reporting findings, it is essential to clearly distinguish between the effects of this compound and those of PR toxin to avoid misinterpretation of toxicological data.

References

Eremofortin B: Absence of Evidence as an Enzyme Inhibitor in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the biological activities of secondary metabolites, a comprehensive review of available scientific literature reveals no evidence to support the characterization of Eremofortin B as an enzyme inhibitor. Currently, there are no published studies that identify a specific enzymatic target for this compound, nor are there any associated quantitative data such as IC50 or Ki values that would characterize its inhibitory potency. Consequently, detailed experimental protocols for assessing its enzyme inhibitory activity and related signaling pathways have not been described.

The primary focus of existing research on eremofortins revolves around the biosynthesis of PR toxin, a mycotoxin produced by Penicillium roqueforti. Within this context, Eremofortin C is recognized as a direct precursor to PR toxin, a transformation catalyzed by a specific enzyme.[1][2][3][4][5][6] However, the role of this compound in this or any other characterized biochemical pathway remains largely unexplored in the public domain.

While the broader class of secondary metabolites to which this compound belongs is a rich source of bioactive compounds, including enzyme inhibitors, there is a conspicuous lack of data pertaining to this compound's specific interactions with enzymes. This absence of foundational research means that key information required for drug development and molecular research, such as its mechanism of action, potential therapeutic targets, and cellular effects related to enzyme inhibition, is not available.

For researchers and drug development professionals, this indicates a significant gap in the understanding of this compound's bioactivity. Future research would first need to establish whether this compound possesses any enzyme inhibitory properties through broad screening assays. Should any activity be identified, subsequent studies would be required to isolate the target enzyme(s), quantify the inhibitory kinetics, and elucidate the downstream cellular consequences.

References

Application of Eremofortin B in Food Safety Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a secondary metabolite produced by several species of Penicillium, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses. While not as extensively studied as its toxic derivative, PR toxin, this compound's presence in food and feed is of interest due to its close structural relationship and potential as an indicator of toxigenic mold contamination. As a precursor in the biosynthetic pathway of PR toxin, the detection and quantification of this compound can serve as a valuable marker for assessing the potential for mycotoxin formation in susceptible commodities.[1]

These application notes provide a framework for the detection and quantification of this compound in food matrices, with a particular focus on cheese, using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methodologies for mycotoxin analysis and are intended for research and investigational purposes.

Analytical Principle

The determination of this compound in food samples typically involves a multi-step process:

  • Extraction: Isolation of this compound from the complex food matrix using a suitable organic solvent.

  • Cleanup: Removal of interfering compounds such as fats, pigments, and other non-target molecules to ensure a clean extract for analysis. This is commonly achieved using Solid-Phase Extraction (SPE).

  • Analysis: Separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

An analytical standard of this compound is commercially available from suppliers such as Santa Cruz Biotechnology and Adipogen, which is essential for the positive identification and accurate quantification of the analyte.[1][2]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis. These values are based on typical performance for mycotoxin analysis in similar matrices and should be validated in-house.

ParameterExpected ValueNotes
Limit of Detection (LOD) 5 - 15 µg/kgDependent on matrix and instrument sensitivity.
Limit of Quantification (LOQ) 15 - 50 µg/kgThe lowest concentration that can be reliably quantified.
Linearity (R²) > 0.99Over a typical calibration range of 50 - 1000 µg/L.
Recovery 75 - 110%Extraction efficiency from spiked food samples.
Precision (RSD) < 15%Repeatability of the measurement.

Experimental Protocols

Protocol 1: Determination of this compound in Blue Cheese by HPLC-UV

1. Scope: This protocol describes the procedure for the extraction, cleanup, and quantification of this compound in blue cheese samples.

2. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Chloroform (Analytical grade)

  • Diatomaceous earth

  • Sodium sulfate (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.45 µm syringe filters (PTFE or similar)

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Homogenizer/blender

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

4. Preparation of Standards:

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol. Store at -20°C in a dark vial.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 50, 100, 250, 500, 1000 µg/L) by diluting the stock solution with the mobile phase.

5. Sample Preparation and Extraction:

  • Homogenize a representative 25 g sample of cheese.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of chloroform and vortex vigorously for 2 minutes.

  • Place the tube on a shaker for 60 minutes for thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the chloroform supernatant to a clean tube.

  • Repeat the extraction of the pellet with another 20 mL of chloroform.

  • Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 2 mL of methanol:water (50:50, v/v).

6. Cleanup using Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the 2 mL of reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the final residue in 1 mL of mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

7. HPLC Conditions:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

8. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculate the final concentration in the cheese sample (µg/kg), taking into account the initial sample weight and dilution factors.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis homogenization Homogenization of Cheese Sample (25g) weighing Weighing (5g) homogenization->weighing extraction Solvent Extraction (Chloroform) weighing->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation & Reconstitution centrifugation->evaporation1 spe_conditioning SPE Cartridge Conditioning (C18) evaporation1->spe_conditioning Reconstituted Extract spe_loading Sample Loading spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution (Methanol) spe_washing->spe_elution evaporation2 Final Evaporation & Reconstitution spe_elution->evaporation2 hplc_injection HPLC-UV Injection evaporation2->hplc_injection Final Sample quantification Quantification hplc_injection->quantification

Caption: Workflow for this compound analysis in cheese.

biosynthetic_pathway precursor Farnesyl Pyrophosphate eremofortin_c Eremofortin C precursor->eremofortin_c Multiple Steps eremofortin_b This compound eremofortin_c->eremofortin_b pr_toxin PR Toxin (Toxic Mycotoxin) eremofortin_b->pr_toxin Oxidation

Caption: Biosynthetic relationship of this compound to PR Toxin.

Discussion and Further Research

The presented protocol provides a solid foundation for the analysis of this compound in food matrices. However, for routine food safety testing, further validation is required. This includes determining the method's robustness, assessing matrix effects in a wider range of food products (e.g., grains, silage), and establishing performance characteristics through inter-laboratory studies.

Given the lack of specific toxicological data for this compound, its primary role in food safety is currently as a marker for the potential presence of PR toxin and other metabolites from P. roqueforti.[3][4] Further toxicological studies on this compound are warranted to fully understand its risk to human and animal health. The development of rapid screening methods, such as ELISA, could also be a valuable future direction for high-throughput analysis.

References

Application Notes and Protocols for the Detection of Eremofortin B in Dairy Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a secondary metabolite produced by the fungus Penicillium roqueforti, which is integral to the ripening process of blue-veined cheeses such as Roquefort, Gorgonzola, and Stilton. As an intermediate in the biosynthetic pathway of the mycotoxin PR toxin, the presence and concentration of this compound in dairy products are of significant interest for food safety, quality control, and toxicological studies.[1][2][3] PR toxin has been shown to inhibit crucial cellular processes like protein and RNA synthesis and interfere with mitochondrial respiration.[4] Given their close structural relationship, understanding the levels of this compound is crucial for assessing potential health risks associated with the consumption of mold-ripened dairy products.

These application notes provide a comprehensive overview of the methodologies for the detection and quantification of this compound in dairy products, particularly blue cheese. Detailed protocols for sample preparation, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, along with data on its reported concentrations.

Quantitative Data

The concentration of this compound in commercially available blue-mold cheese can vary. The following table summarizes quantitative data from a study by Hammerl et al. (2019), which analyzed various secondary metabolites in blue cheese samples.

Dairy Product MatrixThis compound Concentration (µg/kg)Reference
Blue-mold cheese sample 1158.3 ± 1.8[5]
Blue-mold cheese sample 211.2 ± 0.1[5]
Blue-mold cheese sample 312.6 ± 0.2[5]
Blue-mold cheese sample 42.9 ± 0.1[5]

Experimental Protocols

Accurate detection and quantification of this compound in complex dairy matrices require robust analytical methods. HPLC and LC-MS/MS are the preferred techniques due to their sensitivity and selectivity.

Protocol 1: Sample Preparation using QuEChERS-based Extraction

This protocol is adapted from a general method for mycotoxin analysis in cheese and is suitable for the extraction of this compound.

Materials:

  • Homogenizer or blender

  • Centrifuge

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Formic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 5 g of a representative cheese sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of HPLC-grade water and let it soak for 10 minutes.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Homogenize at high speed for 3 minutes.

  • Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 x g for 10 minutes at 4°C.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the upper acetonitrile layer (supernatant) onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (80:20, v/v).

    • Elute the analytes with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on methods for the separation of eremofortins.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV detector set at a wavelength of 254 nm.

  • Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For higher sensitivity and confirmation, LC-MS/MS is the method of choice.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-8 min: Linear gradient to 5% A

    • 8-10 min: Hold at 5% A

    • 10.1-12 min: Return to 95% A and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

Visualizations

experimental_workflow sample Dairy Product Sample (e.g., Blue Cheese) prep Sample Preparation (Homogenization, Extraction, Cleanup) sample->prep QuEChERS analysis Instrumental Analysis (HPLC or LC-MS/MS) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification data->quant Calibration Curve

Caption: Experimental workflow for this compound detection.

pr_toxin_biosynthesis FPP Farnesyl Pyrophosphate aristolochene Aristolochene FPP->aristolochene Aristolochene synthase eremofortin_B This compound aristolochene->eremofortin_B Multiple steps eremofortin_A Eremofortin A eremofortin_B->eremofortin_A Acetylation eremofortin_C Eremofortin C eremofortin_A->eremofortin_C pr_toxin PR Toxin eremofortin_C->pr_toxin Oxidation

Caption: Simplified PR Toxin biosynthetic pathway.

toxicity_pathway pr_toxin PR Toxin (structurally similar to this compound) nucleus Nucleus pr_toxin->nucleus inhibit_translation Inhibition of Translation pr_toxin->inhibit_translation Affects ribosomes mitochondria Mitochondria pr_toxin->mitochondria inhibit_transcription Inhibition of Transcription nucleus->inhibit_transcription Inhibits RNA polymerases cell_damage Cellular Damage inhibit_transcription->cell_damage inhibit_translation->cell_damage inhibit_respiration Inhibition of Mitochondrial Respiration mitochondria->inhibit_respiration Inhibits ATPase inhibit_respiration->cell_damage

References

Application Note & Protocol: Stability Testing of Eremofortin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin produced by certain species of Penicillium, notably Penicillium roqueforti. As a secondary metabolite, its stability is a critical parameter for researchers studying its biological activity, for laboratories handling it as a standard, and for any potential pharmaceutical development. This document provides a comprehensive protocol for conducting stability testing of this compound, including long-term, accelerated, and forced degradation studies, in accordance with established principles of stability testing. The protocol is designed to identify degradation products and establish a stability profile, which is essential for determining appropriate storage conditions and shelf-life.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing a robust stability testing protocol.

PropertyValue/InformationSource/Reference
Chemical FamilyEremophilane-type sesquiterpenoid[1][2]
Molecular FormulaC₁₇H₂₂O₅[3]
Molecular Weight306.35 g/mol [3]
AppearanceSolid (form and color may vary)Inferred from related compounds
SolubilitySoluble in chloroform and other organic solvents.[2]
UV Absorbanceλmax at 254 nm[2]

Experimental Protocols

Materials and Equipment
  • This compound reference standard

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • HPLC column (e.g., C18, silica)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Chloroform

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

  • pH meter

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradants, excipients, or placebo. The following HPLC method is based on published methods for related compounds and should be validated for its stability-indicating properties.[2][4]

ParameterRecommended Condition
Column Microporasil 10-µm silica gel column (4 mm ID by 30 cm long) or equivalent C18 column
Mobile Phase Isocratic elution with Chloroform or a gradient of Acetonitrile and Water
Flow Rate 1.5 - 2.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Quantification Peak height or area measurements with comparison to a standard curve of this compound.

Method Validation: The HPLC method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be used to prove the method's ability to separate this compound from its degradation products.

Long-Term and Accelerated Stability Studies

These studies assess the stability of this compound under recommended storage conditions and elevated stress conditions to predict its shelf-life. The protocol should be conducted in accordance with ICH Q1A guidelines.[4][5][6]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Procedure:

  • Prepare multiple aliquots of this compound in a solid form, packaged in a container closure system that simulates the proposed storage and distribution packaging.

  • Place the samples in stability chambers maintained at the conditions specified in the table above.

  • At each time point, withdraw a sample and prepare it for HPLC analysis.

  • Analyze the sample by the validated stability-indicating HPLC method.

  • Record the concentration of this compound and the presence of any degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[7][8][9] The target degradation is typically 5-20%.[10]

ConditionSuggested Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 48 hours.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for up to 24 hours.
Oxidation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for up to 24 hours.
Thermal Degradation Expose solid this compound to 60°C in a stability chamber for up to 7 days.
Photostability Expose this compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Procedure:

  • For each condition, prepare a sample of this compound.

  • Expose the sample to the stress condition for the specified duration.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Characterize any significant degradation products using techniques such as LC-MS.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Long-Term Stability Data (25°C/60%RH)

Time Point (Months)% Initial this compound RemainingTotal Degradation Products (%)Observations
01000-
3
6
9
12

Table 2: Accelerated Stability Data (40°C/75%RH)

Time Point (Months)% Initial this compound RemainingTotal Degradation Products (%)Observations
01000-
3
6

Table 3: Forced Degradation Results

Stress ConditionDuration% this compound DegradedMajor Degradation Products (RT)
0.1 M HCl, 60°C48h
0.1 M NaOH, RT24h
3% H₂O₂, RT24h
60°C7 days
PhotostabilityICH Q1B

Visualizations

The following diagrams illustrate the experimental workflow and potential degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_output Outcome EB_Standard This compound Reference Standard Sample_Aliquots Prepare & Package Aliquots EB_Standard->Sample_Aliquots Long_Term Long-Term Study (25°C/60%RH) Sample_Aliquots->Long_Term Accelerated Accelerated Study (40°C/75%RH) Sample_Aliquots->Accelerated Forced_Deg Forced Degradation Sample_Aliquots->Forced_Deg Time_Points Withdraw Samples at Time Points Long_Term->Time_Points Accelerated->Time_Points HPLC_Analysis Stability-Indicating HPLC-UV Analysis Forced_Deg->HPLC_Analysis Time_Points->HPLC_Analysis Data_Eval Data Evaluation & Reporting HPLC_Analysis->Data_Eval Stability_Profile Establish Stability Profile Data_Eval->Stability_Profile Shelf_Life Determine Shelf-Life & Storage Stability_Profile->Shelf_Life

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathways cluster_degradation Potential Degradation Products EB This compound Hydrolysis_P Hydrolysis Product (Loss of Acetate) EB->Hydrolysis_P Acid/Base Oxidation_P Oxidation Products (Epoxide Ring Opening) EB->Oxidation_P Oxidizing Agent Isomerization_P Isomers EB->Isomerization_P Heat/Light Other_P Other Degradants EB->Other_P Multiple Stressors

Caption: Potential degradation pathways of this compound.

Conclusion

This protocol provides a detailed framework for the stability testing of this compound. Adherence to these methodologies will ensure the generation of reliable data to establish a comprehensive stability profile, which is indispensable for the accurate use of this compound in research and development. It is imperative to validate the analytical method and to meticulously document all experimental procedures and results.

References

Application Notes and Protocols for the Derivatization of Eremofortin B for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin produced by certain species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses. As an intermediate in the biosynthesis of the more toxic PR toxin, the detection and quantification of this compound are crucial for food safety, toxicological studies, and in the quality control of fungal fermentation processes.[1][2] Due to its low volatility and thermal lability, direct analysis of this compound by gas chromatography (GC) is challenging. Derivatization is a necessary step to enhance its volatility and thermal stability, making it amenable to GC-based analysis, often coupled with mass spectrometry (GC-MS) for sensitive and selective detection.

This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis. The primary method described is silylation, a robust and widely used technique for the derivatization of polar functional groups.

Principle of Derivatization

This compound possesses functional groups with active hydrogens, primarily a hydroxyl (-OH) group, and a ketone (=O) group, which contribute to its low volatility. Silylation involves the replacement of these active hydrogens with a trimethylsilyl (TMS) group. This process effectively masks the polar nature of the functional groups, thereby increasing the volatility of the molecule and improving its chromatographic behavior. The most common silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). For the ketone group, a preliminary methoximation step can be employed to form a more stable oxime before silylation, which can prevent the formation of multiple derivatives.[3]

Experimental Protocols

Materials and Reagents
  • This compound standard: (Purity ≥95%)

  • Internal Standard (IS): e.g., C21-steroid (e.g., Pregnenolone) or a structurally similar, stable isotopically labeled compound.

  • Silylating agents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Methoximation reagent: Methoxyamine hydrochloride

  • Solvents: Pyridine (anhydrous), Ethyl acetate (GC grade), Hexane (GC grade), Acetonitrile (GC grade)

  • Anhydrous sodium sulfate

  • Glassware: 2 mL screw-cap vials with PTFE-lined septa, pipettes, syringes.

Sample Preparation (from a liquid culture)
  • Extraction:

    • To 10 mL of fungal culture filtrate, add 20 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction twice more and pool the ethyl acetate extracts.

  • Drying and Concentration:

    • Pass the pooled extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of ethyl acetate.

Derivatization Protocol: Two-Step Methoximation and Silylation

This protocol is recommended for comprehensive derivatization of both hydroxyl and ketone groups.

  • Methoximation of Ketone Group:

    • Transfer 100 µL of the sample extract (or a standard solution) to a 2 mL reaction vial.

    • Add the internal standard solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Silylation of Hydroxyl Group:

    • To the cooled vial containing the methoximated sample, add 100 µL of BSTFA + 1% TMCS (or MSTFA).

    • Seal the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of derivatized this compound, based on typical performance characteristics for GC-MS analysis of silylated mycotoxins.

Table 1: GC-MS Retention Times and Characteristic Ions for Derivatized this compound

CompoundDerivatization ProductRetention Time (min)Characteristic Ions (m/z)
This compoundMethoxyamine-TMS derivative~ 18.5[M]+, [M-15]+, [M-89]+, 73
Internal Standard (Pregnenolone)TMS derivative~ 20.2[M]+, [M-15]+, [M-89]+, 129

Note: The exact retention times and mass spectra will depend on the specific instrument and conditions used. The characteristic ions for the this compound derivative would need to be confirmed by analysis of a pure standard.

Table 2: Calibration and Quality Control Data for this compound Analysis

ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)90 - 110%

Visualizations

Biosynthetic Pathway of PR Toxin

The following diagram illustrates the biosynthetic pathway from Aristolochene to PR toxin, highlighting the position of this compound as a key intermediate.

G Aristolochene Aristolochene Eremofortin_C Eremofortin C Aristolochene->Eremofortin_C Multiple Steps Eremofortin_B This compound Eremofortin_C->Eremofortin_B Oxidation Eremofortin_A Eremofortin A Eremofortin_B->Eremofortin_A Acetylation PR_toxin PR toxin Eremofortin_A->PR_toxin Oxidation

Caption: Biosynthetic pathway of PR toxin.

Experimental Workflow for this compound Derivatization and Analysis

This diagram outlines the complete workflow from sample extraction to data analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Drying Drying over Na2SO4 Extraction->Drying Concentration Evaporation under N2 Drying->Concentration Methoximation Methoximation (Methoxyamine HCl in Pyridine) Concentration->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: this compound analysis workflow.

Chemical Derivatization of this compound

This diagram illustrates the chemical reactions involved in the two-step derivatization of this compound.

G Eremofortin_B This compound (with -OH and =O groups) Methoximated_EB Methoximated this compound Eremofortin_B->Methoximated_EB + Methoxyamine HCl Derivatized_EB Methoxyamine-TMS-Eremofortin B (Volatile Derivative) Methoximated_EB->Derivatized_EB + BSTFA/TMCS

Caption: Derivatization of this compound.

Conclusion

The described two-step derivatization protocol involving methoximation followed by silylation provides a robust method for the quantitative analysis of this compound by GC-MS. This approach ensures the conversion of both hydroxyl and ketone functional groups into their more volatile and thermally stable derivatives, enabling accurate and sensitive detection. The provided protocols and data serve as a comprehensive guide for researchers in the fields of mycotoxin analysis, food safety, and drug development. It is recommended to validate the method in the specific matrix of interest to account for potential matrix effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Eremofortin B Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of Eremofortin B in solution.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to its instability?

A: Yes, inconsistent results are a strong indicator of compound instability. This compound, a member of the eremophilane sesquiterpenoid family, is structurally related to PR toxin, a compound known for its instability in solution.[1][2] Degradation of this compound can lead to a decrease in its effective concentration and the formation of degradation products with different biological activities, thus affecting experimental reproducibility.

Q2: What are the potential degradation pathways for this compound?

A: While specific degradation pathways for this compound have not been extensively studied, we can infer potential pathways based on its structural features and the known degradation of the related compound, PR toxin. PR toxin is known to degrade into PR-imine and PR-amide in the presence of nitrogenous compounds.[1][3][4] this compound possesses reactive functional groups, including an α,β-unsaturated ketone and epoxide moieties, which are susceptible to hydrolysis, oxidation, and nucleophilic attack.

Q3: What are the ideal storage conditions for this compound stock solutions?

A: To minimize degradation, this compound stock solutions should be stored under the following conditions:

  • Solvent: Use aprotic, anhydrous solvents such as DMSO or ethanol.

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: How often should I prepare fresh working solutions of this compound?

A: It is highly recommended to prepare fresh working solutions of this compound for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock solution. If an experiment runs for an extended period, consider replacing the working solution at regular intervals (e.g., every few hours) to ensure a consistent concentration of the active compound.

Troubleshooting Guides

Problem 1: Loss of this compound activity over the course of an experiment.
Possible Cause Troubleshooting Step Rationale
Degradation in Aqueous Media Prepare fresh working solutions in a compatible solvent (e.g., DMSO) immediately before use and add to the aqueous experimental medium at the final concentration. Minimize the time the compound spends in aqueous solution.This compound's functional groups are likely susceptible to hydrolysis in aqueous environments.
Reaction with Media Components Review the composition of your cell culture medium or buffer for reactive components, such as primary amines or sulfhydryl groups. If possible, use a simpler, defined buffer system for the duration of the compound treatment.PR toxin, a related compound, is known to react with nitrogenous compounds.[1]
Photodegradation Protect your experimental setup from light, especially if the experiment is lengthy. Use opaque plates or cover the experimental setup.Many complex organic molecules are light-sensitive.
Oxidation If not already doing so, prepare solutions with degassed solvents and consider working under a low-oxygen environment if feasible for your experimental setup.The presence of unsaturated bonds and other functional groups can make the molecule susceptible to oxidation.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Step Rationale
Inconsistent Solution Preparation Standardize your protocol for preparing this compound solutions. Ensure the stock solution is fully dissolved and homogenous before preparing working dilutions. Use calibrated pipettes for accurate transfers.Minor variations in concentration due to improper dissolution or pipetting can be magnified in sensitive assays.
Degradation of Stock Solution Aliquot your stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Visually inspect the stock solution for any signs of precipitation or color change before each use.Repeated temperature fluctuations can accelerate degradation.
Time-dependent Degradation Perform a time-course stability study of this compound in your experimental medium. This will help you determine the time window within which the compound is stable. (See Experimental Protocols section for a detailed method).Understanding the degradation kinetics in your specific experimental conditions is crucial for reliable results.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative assessment of this compound concentration over time in a specific solution.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Experimental buffer or medium

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[5]

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water)[5]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution to the desired experimental concentration in the test buffer or medium.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.

  • Sample Preparation: Immediately quench any potential degradation by diluting the aliquot in the mobile phase and/or storing it at a low temperature (e.g., -80°C) until analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to achieve good separation of this compound from any potential degradation products. A common mobile phase for related compounds consists of a mixture of acetonitrile and water.[5]

    • Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., 254 nm).[6]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile in the tested solution.

Protocol 2: Standard Cytotoxicity Assay (MTT Assay)

This protocol is an example of a common biological experiment where the stability of this compound is critical for obtaining accurate results.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a freshly prepared stock solution.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventTypeRationale
Dimethyl sulfoxide (DMSO) Aprotic, polarGood solubilizing power for many organic compounds, anhydrous grades are readily available.
Ethanol (anhydrous) Protic, polarLess toxic to cells than DMSO, but ensure it is anhydrous to minimize hydrolysis.
Acetonitrile Aprotic, polarCommonly used in HPLC, can be a good choice if the stock solution will also be used for analytical purposes.

Table 2: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityRecommendation
pH Acidic or basic conditions may catalyze hydrolysis of epoxide and other functional groups.Maintain solutions at a neutral pH whenever possible. Buffer solutions if necessary.
Temperature Higher temperatures accelerate the rate of chemical degradation.Store stock solutions at -20°C or below. Perform experiments at the required physiological temperature but for the shortest duration possible.
Light UV or visible light can provide the energy for photochemical degradation.Protect solutions and experimental setups from light.
Oxygen Molecular oxygen can lead to oxidation of the molecule.Use degassed solvents and consider working under an inert atmosphere for long-term storage or sensitive experiments.
Nucleophiles Amines, thiols, and other nucleophiles in the solution can react with electrophilic sites on this compound.Be aware of the composition of your experimental media and buffers.

Visualizations

Eremofortin_B_Biosynthesis_and_Degradation_Link FPP Farnesyl Pyrophosphate Eremofortin_C Eremofortin C FPP->Eremofortin_C Biosynthesis PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Oxidation Eremofortin_B This compound Eremofortin_C->Eremofortin_B Biosynthetic Conversion Degradation_Products PR-imine, PR-amide PR_Toxin->Degradation_Products Degradation

Caption: Relationship between this compound, its precursors, and related degradation products.

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., in DMSO) Working Dilute to Working Concentration in Experimental Medium Stock->Working Time_Points Incubate and Collect Aliquots at T=0, 1, 2, 4, 8, 24h Working->Time_Points HPLC HPLC Analysis (Quantify Peak Area) Time_Points->HPLC Data Plot % Remaining this compound vs. Time HPLC->Data

Caption: Workflow for assessing the stability of this compound in a solution using HPLC.

Troubleshooting_Logic Start Inconsistent Experimental Results with this compound Check_Stability Is this compound instability suspected? Start->Check_Stability Check_Storage Review Storage Conditions (Temp, Solvent, Light) Check_Stability->Check_Storage Yes Other_Factors Investigate Other Experimental Variables Check_Stability->Other_Factors No Check_Handling Review Solution Handling (Fresh Prep, Thaw Cycles) Check_Storage->Check_Handling Check_Media Analyze Experimental Medium (pH, Nucleophiles) Check_Handling->Check_Media Perform_Stability_Study Conduct HPLC Stability Study Check_Media->Perform_Stability_Study Optimize_Protocol Optimize Experimental Protocol (e.g., shorter duration, fresh solution) Perform_Stability_Study->Optimize_Protocol

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Eremofortin B Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Eremofortin B, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. For this compound, a neutral sesquiterpenoid, this can lead to inaccurate quantification, reduced resolution from nearby impurities, and overall poor data quality. The primary cause is often secondary interactions between this compound and the stationary phase.[1][2]

Q2: What are the most likely causes of this compound peak tailing in reversed-phase HPLC?

A2: Given that this compound is a neutral molecule, the most probable cause of peak tailing on a silica-based reversed-phase column (e.g., C18) is secondary interactions with exposed silanol groups on the silica surface.[3] Other potential causes include:

  • Column Overload: Injecting too high a concentration of this compound.

  • Poor Column Condition: Degradation of the column packing material or a blocked frit.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system.[1][4]

Q3: How does the choice of HPLC column affect peak tailing for this compound?

A3: The choice of column is critical. For neutral compounds like this compound, using a modern, high-purity silica column with end-capping is highly recommended. End-capping chemically modifies the silica surface to reduce the number of free silanol groups, thereby minimizing secondary interactions that cause tailing.[1][2]

Q4: Can adjusting the mobile phase pH improve the peak shape of this compound?

A4: Since this compound does not have readily ionizable functional groups, its retention and peak shape are less likely to be influenced by mobile phase pH compared to acidic or basic compounds. However, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often beneficial as it can suppress the ionization of residual silanol groups on the column, reducing their potential for secondary interactions.[4]

Q5: My this compound peak is tailing, but other peaks in the chromatogram look fine. What could be the issue?

A5: If only the this compound peak is tailing, it strongly suggests a specific chemical interaction between this compound and the stationary phase. This points towards the need to optimize the mobile phase or select a more inert column. It could also indicate the co-elution of a closely related impurity under the main peak.

Quantitative Data Summary

The following table summarizes typical starting conditions and troubleshooting adjustments for the reversed-phase HPLC analysis of this compound and similar neutral mycotoxins.

ParameterRecommended Starting ConditionTroubleshooting Adjustment for Peak TailingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size, end-cappedSwitch to a column with a different C18 bonding or a more inert stationary phase (e.g., with proprietary surface treatment).To minimize secondary silanol interactions.
Mobile Phase A Water with 0.1% Formic AcidIncrease organic modifier concentration slightly; add a small amount of a competing neutral modifier like isopropanol.To improve solubility and reduce secondary interactions.
Mobile Phase B Acetonitrile or MethanolSwitch between Acetonitrile and Methanol.To alter selectivity and potentially improve peak shape.
Gradient 5-95% B over 10-20 minutesDecrease the initial %B to improve focusing on the column head.A shallower gradient can sometimes improve peak shape.
Flow Rate 0.2-0.6 mL/min for 2.1 mm ID; 0.8-1.5 mL/min for 4.6 mm IDOptimize for best efficiency based on column dimensions.Sub-optimal flow can contribute to band broadening.
Column Temp. 30-40 °CIncrease temperature in 5 °C increments (up to column limit).Higher temperatures can improve mass transfer and reduce peak tailing.
Injection Volume 1-5 µLDecrease injection volume and/or dilute the sample.To rule out column overload.
Sample Solvent Mobile phase at initial conditionsDissolve sample in a solvent weaker than or equal to the initial mobile phase.To prevent peak distortion due to solvent effects.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing

This protocol outlines a step-by-step approach to diagnose and resolve peak tailing issues with this compound.

  • Initial Assessment:

    • Confirm that the peak tailing is consistent across multiple injections.

    • Calculate the tailing factor (Tf); a value > 1.5 indicates significant tailing.

  • Rule out System and Column Health Issues:

    • System Check: Inspect for leaks and ensure all fittings are secure to minimize extra-column volume.

    • Column Wash: Flush the column with a strong solvent (e.g., 100% isopropanol) to remove potential contaminants.

    • Column Test: Inject a standard neutral compound (e.g., toluene) to verify the column's performance. If this peak also tails, the column may be degraded.

  • Investigate Method Parameters:

    • Sample Concentration: Dilute the this compound sample 10-fold and reinject. If the peak shape improves, the original concentration was causing column overload.

    • Sample Solvent: If the sample is dissolved in a strong solvent (e.g., 100% acetonitrile), evaporate and redissolve in the initial mobile phase composition.

    • Mobile Phase Modifier: If not already present, add 0.1% formic acid to the aqueous mobile phase to suppress silanol activity.

    • Organic Modifier: If using methanol, switch to acetonitrile, or vice versa, to assess changes in selectivity and peak shape.

  • Advanced Troubleshooting:

    • Column Chemistry: If tailing persists, switch to a different brand or type of C18 column, preferably one known for its low silanol activity.

    • Temperature Optimization: Increase the column temperature in 5 °C increments to see if peak shape improves.

Mandatory Visualizations

Troubleshooting_Workflow start This compound Peak Tailing Observed check_system Check System for Leaks & Dead Volume start->check_system check_column Assess Column Health (Wash & Test) check_system->check_column dilute_sample Dilute Sample (1:10) & Re-inject check_column->dilute_sample change_solvent Change Sample Solvent to Initial Mobile Phase dilute_sample->change_solvent Tailing Persists resolved Peak Tailing Resolved dilute_sample->resolved Peak Shape Improves overload Issue: Column Overload dilute_sample->overload add_modifier Add 0.1% Formic Acid to Mobile Phase change_solvent->add_modifier Tailing Persists change_solvent->resolved Peak Shape Improves solvent_effect Issue: Solvent Mismatch change_solvent->solvent_effect change_column Switch to High-Purity, End-Capped Column add_modifier->change_column Tailing Persists add_modifier->resolved Peak Shape Improves silanol_interaction Issue: Silanol Interaction add_modifier->silanol_interaction change_column->resolved

Caption: A flowchart for troubleshooting this compound peak tailing.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Eremofortin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Eremofortin B using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a sesquiterpenoid mycotoxin produced by various Penicillium species, notably Penicillium roqueforti, which is used in the production of blue cheeses. It is a precursor to the more toxic PR toxin.[1][2] Monitoring this compound is crucial for food safety and in fermentation process control for biotechnology applications.

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the most commonly used ionization technique for mycotoxins like this compound, typically in positive ion mode.[3] This is due to its ability to effectively ionize moderately polar compounds.

Q3: What are the main challenges in the mass spectrometric analysis of this compound?

A3: The primary challenges include matrix effects from complex sample matrices (e.g., cheese, grains), the potential for co-elution with other mycotoxins, and the inherent instability of some related compounds like PR toxin, which can affect quantification of its precursors.[4][5]

Q4: Can I use a high-resolution mass spectrometer (e.g., Q-TOF) for this compound analysis?

A4: Yes, a Q-TOF instrument is highly suitable for the analysis of this compound. It provides high mass accuracy, which is excellent for identification and confirmation by providing a high-resolution mass spectrum of the molecular ion and its fragments.[6][7][8]

Q5: What are typical sample preparation techniques for this compound analysis from fungal cultures?

A5: A common approach involves extraction of the fungal culture (mycelium and/or culture medium) with an organic solvent such as chloroform or ethyl acetate.[1][9] This is often followed by a clean-up step, for example, using solid-phase extraction (SPE) to remove interfering substances before LC-MS/MS analysis.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. Consider using a solvent mixture like ethyl acetate/formic acid. Ensure thorough homogenization of the sample.
Ion suppression from co-eluting matrix components.Improve chromatographic separation to resolve this compound from interfering compounds. Dilute the sample extract to reduce the concentration of matrix components.[3] Implement a more rigorous sample clean-up protocol, such as solid-phase extraction (SPE).
Incorrect mass spectrometer settings.Verify the precursor and product ion m/z values. Optimize the cone voltage and collision energy. Ensure the mass spectrometer is properly calibrated.
Degradation of the analyte.This compound itself is relatively stable, but related compounds can be unstable.[4] Ensure proper storage of samples and standards (cool and dark). Minimize the time between sample preparation and analysis.
High Background Noise Contaminated LC-MS system or solvents.Use high-purity LC-MS grade solvents and additives. Regularly clean the ion source. Run blank injections to identify the source of contamination.
Complex sample matrix without adequate clean-up.Incorporate a sample clean-up step like SPE or liquid-liquid extraction to remove matrix components.
Poor Peak Shape Inappropriate chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure compatibility between the sample solvent and the initial mobile phase. Check the column for degradation or contamination.
Inconsistent Results Variability in sample preparation.Standardize the sample preparation protocol, including extraction time, solvent volumes, and clean-up steps. Use an internal standard to correct for variations.
Instrument instability.Perform regular system suitability checks and calibrations. Monitor system pressure and temperature.

Quantitative Data: Mass Spectrometry Parameters

The following table provides suggested starting parameters for the analysis of this compound using a triple quadrupole or a Q-TOF mass spectrometer. Note: These parameters are intended as a starting point and will require optimization for your specific instrument and sample matrix.

Parameter Triple Quadrupole (MRM Mode) Q-TOF (Full Scan & MS/MS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion ([M+H]⁺) m/z 289.1m/z 289.1747 (calculated)
Product Ions (for MRM) To be determined empirically. Start by scanning for major fragments.N/A
Cone Voltage / Declustering Potential 20-40 V (optimize for precursor ion intensity)20-40 V (optimize for precursor ion intensity)
Collision Energy (for MRM) 15-30 eV (optimize for product ion intensity)N/A (for full scan); 15-30 eV for MS/MS
Capillary Voltage 3.0 - 4.0 kV3.0 - 4.0 kV
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Desolvation Temperature 350 - 450 °C350 - 450 °C
Source Temperature 120 - 150 °C120 - 150 °C

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture
  • Culturing: Grow the Penicillium strain on a suitable solid or in a liquid medium until sufficient mycelial growth and/or secondary metabolite production is achieved.

  • Extraction:

    • For solid cultures, agar plugs can be taken and extracted.[10]

    • For liquid cultures, the mycelium is separated from the broth by filtration.[1]

    • The mycelium and/or the culture broth are then extracted with an appropriate organic solvent (e.g., chloroform, ethyl acetate, or methanol). The extraction is often facilitated by ultrasonication or shaking.

  • Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • Clean-up (Optional but Recommended): The reconstituted extract can be further purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization, is common.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Set up the mass spectrometer with the starting parameters from the table above.

    • Perform an infusion of an this compound standard to optimize the cone voltage/declustering potential for the precursor ion.

    • For triple quadrupole instruments, perform product ion scans to identify the major fragment ions and then optimize the collision energy for the most intense and specific transitions to set up the MRM method.[11][12]

    • For Q-TOF instruments, acquire full scan data to obtain the accurate mass of the precursor ion and MS/MS data to confirm the structure through fragmentation patterns.[6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis culture Fungal Culture extraction Solvent Extraction culture->extraction cleanup Sample Clean-up (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc Liquid Chromatography reconstitution->lc ms Mass Spectrometry lc->ms data Data Acquisition ms->data Data Processing & Quantification Data Processing & Quantification data->Data Processing & Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start No or Low Signal check_extraction Is extraction efficient? start->check_extraction check_ionsource Is there ion suppression? check_extraction->check_ionsource Yes optimize_extraction Optimize extraction solvent/method check_extraction->optimize_extraction No check_ms_params Are MS parameters correct? check_ionsource->check_ms_params No improve_cleanup Improve sample clean-up check_ionsource->improve_cleanup Yes optimize_ms Optimize cone voltage/collision energy check_ms_params->optimize_ms No signal_ok Signal Acquired check_ms_params->signal_ok Yes optimize_extraction->check_extraction improve_cleanup->check_ionsource optimize_ms->check_ms_params

Caption: Troubleshooting logic for low signal intensity.

References

Matrix effects in Eremofortin B analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Eremofortin B in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] In complex matrices like food, feed, or biological samples, these effects can lead to an underestimation or overestimation of the true this compound concentration.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike Method: This quantitative method involves comparing the signal response of this compound in a pure solvent with the response of this compound spiked into a blank sample extract (a sample known to not contain the analyte). A significant difference in the signal indicates the presence of matrix effects.[2]

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any fluctuation in the baseline signal of this compound as the matrix components elute indicates at which retention times ion suppression or enhancement occurs.

Q3: What are the most effective strategies to minimize or compensate for matrix effects in this compound analysis?

A: A multi-pronged approach is often the most effective. This includes:

  • Sample Preparation: Employing robust sample cleanup techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Sample Dilution: A simple and often effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[4]

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

    • Standard Addition: This involves adding known amounts of this compound standard to the sample extracts to create a calibration curve within the sample matrix itself.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS of this compound will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Extraction Solvent Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, ethyl acetate) and solvent combinations to find the optimal extraction efficiency for this compound from your specific matrix. The stability of this compound in the chosen solvent should also be verified.[5][6][7]
Inefficient Extraction Method Compare different extraction techniques such as vortexing, sonication, or pressurized liquid extraction (PLE) to improve the release of this compound from the sample matrix.
Analyte Loss During Cleanup Evaluate the SPE sorbent and elution solvents to ensure this compound is not irreversibly retained or prematurely eluted. Perform recovery checks at each step of the cleanup process.
Issue 2: Significant ion suppression or enhancement observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Co-elution of Matrix Components Modify the LC gradient, change the column chemistry, or adjust the mobile phase composition to improve the separation of this compound from interfering compounds.
High Concentration of Matrix Components Dilute the sample extract. This is a simple and effective way to reduce the concentration of interfering compounds and mitigate matrix effects.[4]
Complex and "Dirty" Matrix Implement a more rigorous sample cleanup procedure. This could involve using a different SPE sorbent, performing a multi-step cleanup, or using techniques like immunoaffinity columns if available.
Inadequate Compensation for Matrix Effects If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most reliable way to correct for signal variations caused by matrix effects.
Illustrative Quantitative Data on Matrix Effects

The following table provides hypothetical data on the impact of different sample matrices and cleanup methods on the recovery and matrix effect for this compound analysis. This data is for illustrative purposes and will vary depending on the specific experimental conditions.

Sample Matrix Sample Preparation Method Analyte Recovery (%) Matrix Effect (%)
Blue Cheese Simple Methanol Extraction75-45 (Suppression)
Blue Cheese Methanol Extraction with SPE Cleanup92-15 (Suppression)
Animal Feed Acetonitrile Extraction (QuEChERS)88-25 (Suppression)
Animal Feed Acetonitrile Extraction with d-SPE Cleanup95-10 (Suppression)
Bovine Plasma Protein Precipitation65-60 (Suppression)
Bovine Plasma LLE followed by SPE91-20 (Suppression)

Matrix Effect (%) is calculated as: ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound in Solid Samples (e.g., Cheese, Feed)
  • Homogenization: Homogenize a representative portion of the sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water 80:20 v/v).

    • If using a stable isotope-labeled internal standard, spike the sample at this stage.

    • Vortex vigorously for 1 minute, followed by sonication for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (80:20 v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of this compound standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Extraction 2. Extraction (Solvent + IS) Homogenization->Extraction Cleanup 3. Cleanup (SPE or LLE) Extraction->Cleanup Evaporation 4. Evaporation & Reconstitution Cleanup->Evaporation LC_Separation 5. LC Separation Evaporation->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Data_Processing 7. Data Processing MS_Detection->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inaccurate this compound Quantification Check_Recovery Assess Analyte Recovery Start->Check_Recovery Low_Recovery Recovery < 70%? Check_Recovery->Low_Recovery Check_Matrix_Effect Evaluate Matrix Effect (Post-Extraction Spike) High_ME Matrix Effect > ±20%? Check_Matrix_Effect->High_ME Low_Recovery->Check_Matrix_Effect No Optimize_Extraction Optimize Sample Extraction/Cleanup Low_Recovery->Optimize_Extraction Yes Optimize_Chroma Optimize Chromatographic Separation High_ME->Optimize_Chroma Yes End Accurate Quantification High_ME->End No Optimize_Extraction->Check_Recovery Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Check_Matrix_Effect

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Eremofortin B Extraction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eremofortin B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and success of your extraction experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The choice of solvent is critical and depends on the polarity of this compound. Based on its eremophilane sesquiterpenoid structure, this compound is a moderately polar compound. Chloroform has been successfully used for the extraction of this compound and related compounds from both the culture medium and mycelium of Penicillium roqueforti.[1] Other commonly used solvents for fungal secondary metabolites include ethyl acetate, methanol, and acetone.[2] The optimal choice may require empirical testing, but chloroform and ethyl acetate are excellent starting points.

Q2: Should I extract from the fungal mycelium or the culture broth?

A2: this compound and its precursors can be found in both the mycelium and the culture medium.[1] For comprehensive recovery, it is recommended to perform separate extractions on both the mycelial mass and the culture filtrate and then pool the extracts if desired.

Q3: What are the main factors that influence the overall yield of this compound?

A3: The final yield is influenced by two main stages: production by the fungus and extraction efficiency.

  • Production: Factors affecting the biosynthesis of this compound by P. roqueforti include culture medium composition, temperature (optimal for related compounds is 20-24°C), and pH (optimal for related compounds is ~4.0). Stationary cultures have been shown to produce higher toxin levels than shaken cultures.

  • Extraction Efficiency: Key factors include the choice of solvent, extraction time, temperature, pH of the aqueous phase, and the physical disruption of the mycelium. Agitation and using an appropriate solvent-to-sample ratio are also crucial.

Q4: Are there more advanced methods than traditional solvent extraction?

A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency.[3][4] These methods can reduce extraction time, decrease solvent consumption, and often result in higher yields by enhancing the disruption of the fungal cell wall and improving mass transfer of the metabolite into the solvent.[5][6]

Q5: How can I purify this compound from the crude extract?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the purification of Eremofortins from crude extracts.[1][7] A silica gel column is typically used, with elution solvents such as chloroform or mixtures of chloroform and methanol.[1][7] Analytical separation can be achieved using ion-pair reversed-phase HPLC for high-purity products.[8]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What could be the cause?

A1: Low yield can stem from several issues. Systematically check the following:

  • Incomplete Mycelial Lysis: The tough fungal cell wall can prevent efficient extraction. Ensure thorough physical disruption of the mycelium (e.g., grinding in liquid nitrogen, blending, or sonication) before solvent extraction.[1]

  • Suboptimal Solvent Choice: If using chloroform or ethyl acetate yields poor results, consider a solvent with a different polarity or a solvent mixture (e.g., dichloromethane/methanol).[2][9]

  • Metabolite Degradation: The related compound, PR Toxin, is known to be unstable during mycelial extraction.[1] this compound may also be sensitive to high temperatures or extreme pH. Avoid excessive heat during solvent evaporation and maintain a neutral or slightly acidic pH during extraction.

  • Poor Fungal Production: Before troubleshooting the extraction, confirm that the fungus is producing the metabolite. Analyze a small sample of the culture broth and mycelium via methods like TLC or LC-MS to verify the presence of this compound. Production can be affected by culture age, media composition, and incubation conditions.

  • Insufficient Extraction Time/Agitation: Ensure adequate contact time between the solvent and the sample with continuous agitation. For mycelium, a shaking time of at least one hour is recommended.[1] For liquid-liquid extraction from the broth, perform at least three separate extractions to ensure complete recovery.[1]

Q2: My final extract contains many impurities. How can I improve its purity?

A2: Co-extraction of other fungal metabolites is a common issue.[10] Consider these strategies:

  • Optimize Solvent Polarity: Using a highly non-polar solvent like hexane for an initial "wash" can remove lipids and other non-polar impurities before extracting this compound with a more polar solvent like ethyl acetate or chloroform.

  • Liquid-Liquid Partitioning: After the primary extraction into an organic solvent, you can "back-extract" the crude mixture. This involves partitioning between two immiscible solvents (e.g., hexane and acetonitrile) to separate compounds based on their differential solubility.

  • Solid-Phase Extraction (SPE): Before proceeding to HPLC, use an SPE cartridge (e.g., C18 or silica) to clean up the sample. This can remove highly polar or non-polar contaminants, enriching your sample for this compound.[2]

Q3: The recovery from my HPLC purification step is very low. What should I check?

A3: Low recovery during HPLC purification can be frustrating. Here are some potential causes:

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase of your column. Ensure the column material and mobile phase are appropriate. Test different solvent gradients.

  • Compound Degradation: this compound might be degrading on the column, possibly due to the properties of the stationary phase (e.g., acidic silica). Using a buffered mobile phase might help.

  • Poor Solubility in Mobile Phase: If the compound precipitates at the head of the column upon injection, it will lead to poor peak shape and low recovery. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.

  • Incorrect Fraction Collection: Verify that your fraction collection windows are correctly aligned with the elution time of your target peak. A slight shift in retention time could cause you to miss the compound entirely.

Data Presentation

Table 1: Comparison of Common Solvents for Fungal Metabolite Extraction

Solvent SystemPolarity IndexTypical Target MetabolitesAdvantagesDisadvantages
Hexane0.1Non-polar lipids, some terpenoidsExcellent for initial defatting of mycelium.Poor solubility for most moderately polar mycotoxins.[9]
Chloroform4.1Terpenoids, alkaloids, moderately polar compoundsProven effectiveness for Eremofortins.[1] Good volatility.Toxic and environmentally hazardous.
Ethyl Acetate4.4Polyketides, terpenoids, many mycotoxinsLess toxic than chloroform, good selectivity for moderately polar compounds.[2]Can co-extract significant amounts of fats.
Acetone5.1Phenolics, flavonoids, tanninsMiscible with water, can improve extraction from wet biomass.[11]Can extract a wide range of impurities.
Methanol5.1Glycosides, polar alkaloids, phenolicsHighly effective for a broad range of polarities.[9]May extract high amounts of unwanted polar compounds like sugars.
Water10.2Highly polar compounds, proteins, polysaccharidesGreen solvent, inexpensive.Ineffective for moderately polar compounds like this compound.

Table 2: Key Parameters for Optimizing Advanced Extraction Methods

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Temperature Typically 25-60°C. Higher temperatures can degrade thermolabile compounds.[12]Typically 50-120°C. Higher temperatures increase extraction efficiency but risk degradation.[13][14]
Time 10-60 minutes. Prolonged sonication may degrade compounds.[12]5-30 minutes. Significantly faster than conventional methods.[3][14]
Solvent Choice is crucial. Solvent properties affect cavitation and solubility.[4]Solvent must have a high dielectric constant to absorb microwave energy effectively (e.g., ethanol, methanol).[3]
Power/Frequency 50-150 W is common. Higher power can enhance extraction but also cause degradation.[12]100-500 W. Power level needs optimization to balance efficiency and compound stability.[14]
Solid-to-Liquid Ratio Typically 1:10 to 1:50 (g/mL). Needs optimization for each specific application.Higher ratios (e.g., 1:100) are sometimes used. Affects heating uniformity and extraction kinetics.[14]

Experimental Protocols

Protocol 1: Classical Liquid-Liquid Extraction of this compound (Adapted from Moreau et al., 1980)[1]

A. Extraction from Mycelium:

  • Separate the fungal mycelium from the culture broth by filtration (e.g., through cheesecloth or a Büchner funnel).

  • Wash the mycelial mat carefully with deionized water to remove residual medium.

  • Lyophilize (freeze-dry) the mycelium to a constant weight for accurate measurement and to improve extraction efficiency.

  • Homogenize the dried mycelium into a fine powder using a mortar and pestle or a blender.

  • Suspend the mycelial powder in deionized water (e.g., 10 g of mycelium in 100 mL of water).

  • Add chloroform at a 2:1 ratio to the aqueous suspension (e.g., 200 mL of chloroform).

  • Agitate the mixture vigorously on a shaking incubator for 1 hour at room temperature.

  • Separate the chloroform phase from the aqueous/solid phase using a separatory funnel.

  • Collect the chloroform phase and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 40°C to yield the crude mycelial extract.

B. Extraction from Culture Medium:

  • Collect the culture filtrate from step A.1.

  • Transfer the filtrate to a large separatory funnel.

  • Add an equal volume of chloroform to the filtrate.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. Collect the lower chloroform layer.

  • Repeat the extraction of the aqueous layer two more times with fresh chloroform to ensure complete recovery.

  • Pool all chloroform extracts and evaporate the solvent under reduced pressure as described in step A.9 to yield the crude broth extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Prepare the dried and powdered mycelium as described in Protocol 1 (steps A.1-A.4).

  • Place a known amount of powdered mycelium (e.g., 5 g) into a glass beaker or flask.

  • Add the extraction solvent (e.g., ethyl acetate or chloroform) at an optimized solid-to-liquid ratio (e.g., 1:20, which would be 100 mL).

  • Place the vessel into an ultrasonic bath or use an ultrasonic probe. If using a probe, ensure it is submerged about halfway into the solvent.

  • Sonicate the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) and power (e.g., 100 W).[12] These parameters should be optimized for your system.

  • After sonication, separate the solid material from the solvent by filtration or centrifugation.

  • Collect the solvent (extract) and evaporate it under reduced pressure to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

  • Prepare the dried and powdered mycelium as described in Protocol 1 (steps A.1-A.4).

  • Place a known amount of powdered mycelium (e.g., 2 g) into a microwave-safe extraction vessel.

  • Add a microwave-absorbent solvent (e.g., methanol or ethanol) at an optimized ratio (e.g., 1:50, which would be 100 mL).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 300 W), temperature (e.g., 80°C), and time (e.g., 15 minutes).[3][14] Caution: Follow all safety protocols for the specific MAE instrument, especially when using flammable solvents in a closed-vessel system.

  • After the extraction program is complete and the vessel has cooled, open the vessel in a fume hood.

  • Separate the solid material from the solvent by filtration.

  • Collect the solvent (extract) and evaporate it under reduced pressure to obtain the crude extract.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Culture P. roqueforti Culture Filtration Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Lysis Mycelium Lysis (Blending/Sonication) Mycelium->Lysis Broth_Ext Liquid-Liquid Extraction (e.g., Chloroform) Broth->Broth_Ext Mycelium_Ext Solid-Liquid Extraction (e.g., Chloroform) Lysis->Mycelium_Ext Combine Combine & Evaporate Crude Extracts Mycelium_Ext->Combine Broth_Ext->Combine Cleanup Crude Extract Cleanup (Optional: SPE) Combine->Cleanup HPLC HPLC Purification Cleanup->HPLC Final Pure this compound HPLC->Final Analysis Analysis (LC-MS, NMR) Final->Analysis

Caption: General workflow for the extraction and purification of this compound.

G Start Problem: Low this compound Yield Check_Prod Is fungus producing the metabolite? (Check via TLC/LC-MS) Start->Check_Prod Optimize_Culture Action: Optimize culture conditions (media, temp, pH) Check_Prod->Optimize_Culture No Check_Lysis Is mycelium thoroughly disrupted? Check_Prod->Check_Lysis Yes Improve_Lysis Action: Increase blending time, use sonication, or grind with liquid N2 Check_Lysis->Improve_Lysis No Check_Solvent Is the extraction solvent optimal? Check_Lysis->Check_Solvent Yes Success Yield Improved Improve_Lysis->Success Test_Solvents Action: Test alternative solvents (e.g., Ethyl Acetate) or solvent mixtures Check_Solvent->Test_Solvents No Check_Degradation Could degradation be an issue? Check_Solvent->Check_Degradation Yes Test_Solvents->Success Control_Conditions Action: Avoid high temperatures during solvent evaporation. Control pH. Check_Degradation->Control_Conditions Yes Check_Degradation->Success No Control_Conditions->Success

Caption: Troubleshooting decision tree for low this compound extraction yield.

G FPP Farnesyl Diphosphate (FPP) EremoC Eremofortin C FPP->EremoC Multiple Steps PRToxin PR Toxin EremoC->PRToxin Oxidation (Alcohol to Aldehyde) EremoB This compound EremoC->EremoB Transformation EremoA Eremofortin A EremoB->EremoA Transformation

Caption: Proposed biosynthetic relationships in the Eremofortin pathway.[15]

References

How to prevent Eremofortin B degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Eremofortin B during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors that can compromise the stability of this compound are improper temperature, exposure to light, inappropriate pH, and the choice of solvent for solutions. Like many complex organic molecules, this compound is susceptible to hydrolysis, oxidation, and photodegradation.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, opaque container to protect it from light and moisture. Under these conditions, it is expected to be stable for at least two years.

Q4: How should I prepare and store solutions of this compound?

A4: this compound solutions should be prepared in a high-purity solvent such as acetonitrile or an acetonitrile/water mixture. It is advisable to avoid methanol, as some mycotoxins have shown instability in this solvent over time. Solutions should be stored at -20°C in the dark, preferably in amber glass vials with airtight caps. For short-term use, refrigerated storage at 2-8°C may be acceptable, but stability should be verified.

Q5: How can I check if my this compound has degraded?

A5: The most reliable method to assess the purity and degradation of this compound is by using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of signal or smaller peak size in HPLC analysis. Degradation of this compound in solution.Prepare fresh solutions from solid material stored at -20°C. Re-evaluate your solvent choice and storage conditions for solutions. Ensure solutions are protected from light.
Appearance of unexpected peaks in chromatograms. This compound has degraded into other compounds.Review storage conditions (temperature, light exposure). Consider the possibility of contamination. Perform a forced degradation study to identify potential degradation products.
Inconsistent results in bioassays. Partial degradation of this compound leading to variable concentrations.Always use freshly prepared solutions or solutions that have been stored properly for a validated period. Quantify the concentration of this compound by HPLC before each experiment.
Solid material appears discolored or clumped. Absorption of moisture or degradation due to improper storage.Discard the material if there are visible signs of degradation. Ensure that the container is tightly sealed and stored in a desiccated environment at -20°C.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent and under defined storage conditions.

1. Materials:

  • This compound (solid, high purity)
  • High-purity solvent (e.g., acetonitrile)
  • Amber glass HPLC vials with PTFE-lined caps
  • HPLC system with UV or MS detector
  • Analytical balance
  • Volumetric flasks

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
  • Prepare working solutions: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
  • Initial Analysis (Time 0): Immediately analyze the freshly prepared working solution by HPLC to determine the initial peak area and purity. This will serve as the baseline.
  • Storage: Aliquot the remaining working solution into several amber glass vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, in the dark).
  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis.
  • HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. Calculate the percentage of this compound remaining. Note the appearance and area of any new peaks, which represent degradation products.

Table 1: Example of Stability Data for this compound (10 µg/mL in Acetonitrile)

Storage ConditionTime PointThis compound Remaining (%)Area of Degradation Product 1 (%)Area of Degradation Product 2 (%)
-20°C, Dark30 days99.5< 0.1< 0.1
4°C, Dark30 days95.22.81.5
25°C, Dark7 days85.19.34.7
25°C, Light7 days65.718.910.1

Degradation Pathways and Experimental Workflows

Hypothetical Degradation Pathway of this compound

Based on the chemical structure of this compound, which contains an epoxide, a lactone, and an ester functional group, a plausible degradation pathway under hydrolytic (acidic or basic), oxidative, and photolytic stress is proposed. The primary sites of degradation are likely the epoxide ring and the ester group.

G EB This compound H1 Hydrolysis Product 1 (Epoxide Opening) EB->H1 Acid/Base Hydrolysis H2 Hydrolysis Product 2 (Ester Cleavage) EB->H2 Acid/Base Hydrolysis O1 Oxidation Product EB->O1 Oxidation P1 Photodegradation Product EB->P1 Photolysis G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization Pathway Elucidation of Degradation Pathway Characterization->Pathway Method Development of Stability- Indicating Method Pathway->Method

Technical Support Center: Analysis of Eremofortin B by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Eremofortin B by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is a mycotoxin, a secondary metabolite produced by fungi of the Penicillium genus, notably Penicillium roqueforti.[1] It belongs to the eremophilane sesquiterpenoid class of compounds. While a dedicated PubChem entry for this compound is not available, its basic chemical properties are summarized below. Properties of the closely related Eremofortin A are also provided for reference.

PropertyThis compoundEremofortin A
Molecular Formula C₁₅H₂₀O₃[2]C₁₇H₂₂O₅[3]
Molecular Weight 248.32 g/mol [2]306.4 g/mol [3]
CAS Number 60048-73-9[2]Not available
General Class Mycotoxin (Eremophilane sesquiterpenoid)Mycotoxin (Eremophilane sesquiterpenoid)

Q2: What is ion suppression and why is it a concern for this compound analysis?

A2: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[4][5][6] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Mycotoxins like this compound are often analyzed in complex matrices such as food, feed, or biological samples, which contain numerous compounds that can cause ion suppression.

Q3: What are the common ionization techniques for the analysis of mycotoxins like this compound?

A3: Electrospray ionization (ESI) is the most common ionization technique used for the analysis of mycotoxins, including those with structures similar to this compound.[7][8] ESI is well-suited for moderately polar compounds and can be operated in either positive or negative ion mode. The choice between positive and negative mode will depend on the specific chemical structure of this compound and the mobile phase composition.

Q4: Are there any commercially available analytical standards for this compound?

A4: Yes, this compound analytical standards are available from some chemical suppliers. It is crucial to use a certified reference material for accurate quantification.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Rationale
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.Reduces the concentration of co-eluting compounds that compete for ionization.[4]
2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[5]A simple method to decrease the impact of the matrix on the analyte signal.
3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the ion-suppressing compounds in the matrix.Chromatographic separation is a key tool to mitigate ion suppression.[4]
Suboptimal MS Parameters 1. Optimize Ionization Source Parameters: Systematically tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound.Optimal source conditions are crucial for efficient ionization and can vary between instruments and analytes.
2. Confirm MRM Transitions: If using tandem MS, ensure the correct precursor and product ions are being monitored. Infuse a standard solution of this compound to determine the optimal multiple reaction monitoring (MRM) transitions.Incorrect MRM transitions will result in no detectable signal.[9][10]
Issue 2: Poor Reproducibility of this compound Signal
Possible Cause Troubleshooting Step Rationale
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the best way to compensate for variable ion suppression between samples.A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.
2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.This helps to compensate for consistent matrix effects across a batch of samples.
Inconsistent Sample Preparation 1. Standardize the Sample Preparation Protocol: Ensure that every step of the sample preparation is performed consistently for all samples and standards.Variability in extraction efficiency or cleanup can lead to inconsistent matrix effects.

Experimental Protocols

Protocol 1: Generic Sample Preparation for Mycotoxin Analysis

This protocol provides a general workflow for the extraction and cleanup of mycotoxins from a solid matrix (e.g., grain, feed). Note: This is a starting point and should be optimized for your specific matrix and analytical goals.

  • Sample Homogenization: Grind the solid sample to a fine, uniform powder.

  • Extraction:

    • To 5 g of the homogenized sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the mycotoxins with 5 mL of methanol.

  • Solvent Exchange and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS analysis.

Protocol 2: Determining Optimal MRM Transitions for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (MS1): Acquire a full scan mass spectrum in both positive and negative ESI modes to identify the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Product Ion Scan (MS2):

    • Select the most abundant precursor ion.

    • Perform a product ion scan by fragmenting the precursor ion at various collision energies.

    • Identify the most stable and abundant product ions.

  • MRM Method Development:

    • Select at least two of the most intense and specific product ions for the MRM method.

    • Optimize the collision energy for each transition to maximize the signal intensity.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_troubleshooting Troubleshooting Ion Suppression Sample Complex Sample (e.g., Food, Feed) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (e.g., SPE, LLE) Extraction->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry (ESI) LC->MS Data Data Acquisition MS->Data IonSuppression Ion Suppression Observed Data->IonSuppression ImprovePrep Improve Sample Prep IonSuppression->ImprovePrep OptimizeLC Optimize Chromatography IonSuppression->OptimizeLC UseIS Use Internal Standard IonSuppression->UseIS MatrixMatch Matrix-Matched Calibration IonSuppression->MatrixMatch

Caption: Workflow for identifying and mitigating ion suppression in LC-MS analysis.

MRM_Development Standard This compound Standard Infusion Direct Infusion into MS Standard->Infusion FullScan Full Scan (MS1) Identify Precursor Ion Infusion->FullScan ProductScan Product Ion Scan (MS2) Identify Product Ions FullScan->ProductScan MRM_Method Develop MRM Method (Select Transitions, Optimize CE) ProductScan->MRM_Method

Caption: Logical steps for developing an MRM method for this compound.

References

Eremofortin B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eremofortin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an eremophilane sesquiterpene, a type of secondary metabolite produced by the fungus Penicillium roqueforti. It is structurally related to other eremofortins, such as Eremofortin A and C, and the mycotoxin PR toxin.

Q2: What are the known biological activities of this compound?

A2: While this compound itself is generally considered a non-toxic metabolite, the broader class of eremophilane sesquiterpenes has been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. Specific biological activities and the mechanism of action for this compound are not well-documented in publicly available literature, indicating an area ripe for further investigation.

Q3: How should I store this compound?

A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to keep the solid compound at -20°C. Once dissolved, stock solutions should also be stored at -20°C and protected from light to minimize degradation.[1]

Troubleshooting Guide: Solubility Issues

Issue: I am having difficulty dissolving this compound.

This compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. The following steps can be taken to address solubility challenges.

Recommended Solvents:

For initial solubilization, organic solvents are recommended. Based on the general properties of sesquiterpenes, the following solvents are likely to be effective for creating a concentrated stock solution:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Step-by-Step Dissolution Protocol:

  • Start with a small amount: To avoid wasting the compound, begin with a small, accurately weighed amount of this compound.

  • Choose an appropriate solvent: Based on your experimental needs, select a compatible organic solvent. DMSO is a common choice for creating high-concentration stock solutions for in vitro assays.

  • Add the solvent incrementally: Add a small volume of the chosen solvent to the solid this compound.

  • Facilitate dissolution: Use physical methods to aid dissolution:

    • Vortexing: Mix the solution vigorously.

    • Sonication: Use a sonicator bath to break up any clumps and increase the surface area for dissolution.

    • Gentle warming: If necessary, warm the solution gently (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.

  • Observe for complete dissolution: Continue adding solvent in small increments until the this compound is completely dissolved, resulting in a clear solution.

  • Prepare working solutions: For most biological experiments, the high-concentration stock solution will need to be diluted into your aqueous culture medium or buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO in cell-based assays).

Issue: My this compound precipitates out of solution when I dilute it into my aqueous buffer/medium.

This is a common issue when working with hydrophobic compounds.

Solutions:

  • Lower the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration.

  • Increase the solvent concentration (with caution): A slightly higher percentage of the organic solvent in the final solution might keep the compound dissolved. However, you must first perform a vehicle control experiment to ensure the solvent at that concentration does not affect your cells or assay.

  • Use a carrier protein: For in vitro experiments, adding a carrier protein like bovine serum albumin (BSA) to the culture medium can help to keep hydrophobic compounds in solution. A typical concentration to try is 0.1-0.5% w/v BSA.

  • Test different solvents: If DMSO is causing issues, you could try preparing your stock solution in ethanol, as it can sometimes be more compatible with certain aqueous buffers.

Data and Protocols

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 60048-73-9[1]
Molecular Formula C₁₇H₂₂O₅Inferred from related compounds
Molecular Weight 306.35 g/mol Inferred from related compounds
Appearance Solid[1]
Experimental Protocol: Determining Optimal Solubility

This protocol outlines a method to systematically test the solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selection of organic solvents (e.g., DMSO, Ethanol, Methanol, Acetone)

  • Aqueous buffer or cell culture medium relevant to your experiments

  • Vortex mixer

  • Sonicator

  • Microcentrifuge tubes

  • Pipettes

Method:

  • Prepare a series of known concentrations:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Add a precise volume of your chosen organic solvent (e.g., 100 µL of DMSO to aim for a 10 mg/mL stock).

    • Use vortexing and sonication to aid dissolution.

    • Create serial dilutions from this stock solution in the same organic solvent.

  • Test for precipitation in aqueous solution:

    • Take a small volume of your aqueous buffer/medium (e.g., 99 µL).

    • Add a small volume of your this compound stock solution (e.g., 1 µL) to achieve your desired final concentration and solvent percentage.

    • Mix gently.

    • Observe immediately and after a period of incubation (e.g., 1 hour, 24 hours) at your experimental temperature for any signs of precipitation (cloudiness, visible particles).

  • Determine the maximum soluble concentration: The highest concentration that remains clear in your aqueous solution is your working solubility limit under those conditions.

Visual Guides

Experimental Workflow for Solubility Testing

G cluster_0 Preparation of Stock Solution cluster_1 Solubility Test in Aqueous Medium weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute Test Dilution incubate Incubate at Experimental Temperature dilute->incubate observe Observe for Precipitation incubate->observe result Determine Max Soluble Concentration observe->result

Caption: Workflow for determining the optimal solvent and maximum soluble concentration of this compound.

Hypothetical Signaling Pathway for Investigation

Given the reported anti-inflammatory activity of related eremophilane sesquiterpenes, a potential area of investigation for this compound could be its effect on inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_pathway Hypothetical Anti-Inflammatory Action stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor iKK IKK Complex receptor->iKK Activates eremofortin This compound eremofortin->iKK Potential Inhibition? ikb IκBα iKK->ikb Phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->genes Induces Transcription

Caption: A potential mechanism for this compound's anti-inflammatory effects via inhibition of the NF-κB pathway.

References

Eremofortin B Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of Eremofortin B purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial extraction solvent for this compound from Penicillium roqueforti cultures?

A1: The recommended initial extraction solvent is chloroform. The culture medium should be extracted multiple times with chloroform. If extracting from the mycelium, it should be blended with water and then extracted with chloroform.[1]

Q2: Which analytical technique is most suitable for the separation and quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for the resolution and quantitative analysis of this compound, along with other related metabolites like Eremofortin A, C, and PR toxin.[2][3][4]

Q3: What type of HPLC column is typically used for this compound purification?

A3: A silica gel column, such as a Microporasil 10-µm silica gel column (4 mm ID by 30 cm long), has been successfully used for the separation of this compound and related compounds.[1]

Q4: What is the detection method for this compound in HPLC?

A4: this compound, and other eremofortins, contain an α,β-unsaturated ketone group which allows for detection by UV absorption at a wavelength of 254 nm.[1]

Q5: Is this compound known to be unstable during purification?

A5: While the literature explicitly highlights the instability of the related PR toxin during extraction from mycelium[1][5][6], care should be taken with all eremophilane-type sesquiterpenes. Factors like pH, temperature, and light exposure could potentially lead to degradation of this compound.[7]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Suggested Solution
Inefficient Extraction Ensure thorough mixing during chloroform extraction. For liquid cultures, perform at least three extractions of the medium. For mycelial extraction, ensure the mycelium is finely blended before adding chloroform.[1]
Suboptimal Harvest Time The production of secondary metabolites like this compound is time-dependent. Perform a time-course study to identify the peak production day for your specific P. roqueforti strain and culture conditions.[1][5]
Degradation During Extraction Minimize the time the sample is in solution and consider working at lower temperatures. As PR toxin, a related compound, is unstable, similar precautions for this compound are advisable.[1][6]
Metabolite Conversion Eremofortin C is a direct precursor to PR toxin.[5][6] If your strain is efficient at this conversion, Eremofortin C and subsequently B may be converted to other metabolites. Consider optimizing culture conditions or using a different strain.
Poor Peak Resolution in HPLC
Potential Cause Suggested Solution
Inappropriate Mobile Phase Adjust the solvent system. A common mobile phase is chloroform[1][3]; however, for better separation, a mixture such as chloroform-tetrahydrofuran (75:25, vol/vol) can be used.[1] Experiment with varying the ratio of the solvents to optimize resolution.
Column Contamination Polar compounds in the crude extract can contaminate the HPLC column.[1] It is recommended to perform a preliminary purification step, such as thin-layer chromatography, to remove these contaminants before HPLC analysis.
Incorrect Flow Rate Optimize the flow rate. Published methods have used flow rates between 1.5 ml/min and 2 ml/min.[1][3] A lower flow rate can sometimes improve peak separation.
Column Overloading Inject a smaller volume or a more dilute sample onto the column. Overloading can lead to broad and overlapping peaks.

Experimental Protocols

Extraction of Eremofortins from Culture Medium
  • Filter the P. roqueforti culture to separate the medium from the mycelium.

  • Collect the medium and extract it three times with an equal volume of chloroform.

  • Pool the chloroform phases.

  • Evaporate the chloroform to dryness under reduced pressure to obtain the crude extract.[1]

HPLC Analysis of this compound
  • Instrumentation: Waters Associates ALC 204 instrument (or equivalent) equipped with an M-6000 A pump, a U 6 K injector, and a model 440 absorbance detector.[1]

  • Column: Microporasil 10-µm silica gel column (4 mm ID x 30 cm).[1]

  • Mobile Phase: Chloroform.[1][3]

  • Flow Rate: 2 ml/min.[1][3]

  • Detection: UV at 254 nm.[1]

  • Quantification: Measure peak heights and compare them with standards of known concentrations.[1]

Data Presentation

HPLC Retention Times of Eremofortins and PR Toxin
CompoundMobile PhaseFlow RateRetention Time (min)
Eremofortin A (EA)Chloroform2 ml/min~3.5
Eremofortin C (EC)Chloroform2 ml/min~4.5
This compound (EB) Chloroform 2 ml/min ~6.0
PR Toxin (PRT)Chloroform2 ml/min~9.0
Data is approximate and based on chromatograms presented in Moreau et al., 1980.[1]

Logical Relationships and Workflows

Biosynthetic Pathway of PR Toxin

The following diagram illustrates the biosynthetic relationship between Eremofortin C and PR Toxin, a critical consideration during the purification of related eremofortins.

Biosynthesis Farnesyl Pyrophosphate Farnesyl Pyrophosphate EremofortinC Eremofortin C Farnesyl Pyrophosphate->EremofortinC Multiple Steps Enzyme Alcohol Dehydrogenase EremofortinC->Enzyme PRToxin PR Toxin Enzyme->PRToxin Oxidation

Caption: Biosynthetic conversion of Eremofortin C to PR Toxin.

References

Validation & Comparative

A Comparative Analysis of Eremofortin B and PR Toxin: Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of Eremofortin B and PR toxin, two mycotoxins produced by Penicillium roqueforti. While structurally related, these compounds exhibit vastly different toxicological profiles. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the biosynthetic and mechanistic pathways.

Executive Summary

This compound is a precursor in the biosynthesis of PR toxin. Experimental evidence consistently demonstrates that PR toxin is a potent mycotoxin with significant cytotoxic, genotoxic, and carcinogenic properties. In contrast, this compound is considered to be significantly less toxic. This difference in biological activity is largely attributed to the presence of a highly reactive aldehyde group in PR toxin, which is absent in this compound. Commercial strains of P. roqueforti used in cheesemaking are often selected for their inability to convert eremofortins into the more hazardous PR toxin, highlighting the recognized disparity in their toxicity.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of this compound and PR toxin. It is important to note that direct comparative studies providing IC50 or LD50 values for this compound under the same conditions as PR toxin are limited in the current literature. The data strongly suggests a significantly lower toxicity profile for this compound.

Biological ActivityThis compoundPR ToxinReference(s)
Acute Toxicity (LD50) Not significantly toxic in mice at 10 mg/kg (for Eremofortin C)Oral (rat): 115 mg/kg Intraperitoneal (rat): 11 mg/kg[1]
Cytotoxicity (IC50) Not toxic to Colpidium campylumCaco-2 cells: 1–13 μg/mL THP-1 cells: 0.83 μM[1]
Mechanism of Action Precursor to PR toxinInhibition of DNA, RNA, and protein synthesis; impairment of mitochondrial respiration[2]

Key Biological Differences and Mechanisms of Action

The primary determinant of PR toxin's potent biological activity is its aldehyde functional group, which is absent in its precursor, this compound. This structural difference underpins their distinct mechanisms of action and toxicological profiles.

PR Toxin: A Multi-Target Inhibitor

PR toxin exerts its toxic effects by interfering with fundamental cellular processes:

  • Inhibition of Macromolecular Synthesis: PR toxin is a potent inhibitor of DNA replication, transcription, and translation.[2] It has been shown to inhibit the activity of DNA polymerases α, β, and γ, as well as RNA polymerases I and II.[1] This broad-spectrum inhibition of nucleic acid and protein synthesis leads to a rapid cessation of cellular growth and function.

  • Mitochondrial Dysfunction: PR toxin disrupts mitochondrial respiration and oxidative phosphorylation. It has been demonstrated to inhibit succinate-cytochrome c reductase activity within the electron transport chain.

  • Carcinogenicity: Studies have indicated that PR toxin may have carcinogenic potential.

This compound: The Less Reactive Precursor

This compound, lacking the reactive aldehyde group of PR toxin, does not exhibit the same level of biological activity. Its primary significance lies in its role as a biosynthetic intermediate. Strains of P. roqueforti used in food production often contain a mutation in the gene cluster responsible for PR toxin biosynthesis, leading to an accumulation of the less harmful eremofortins, including this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Cytotoxicity Assay (Resazurin Assay)

This assay is used to assess cell viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.

Protocol:

  • Cell Culture: Plate human intestinal epithelial cells (Caco-2) in a 96-well plate at a suitable density and allow them to adhere and grow.

  • Toxin Exposure: Prepare serial dilutions of PR toxin in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the toxin. Include a vehicle control (medium with the solvent used to dissolve the toxin) and a negative control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: Prepare a resazurin solution in phosphate-buffered saline (PBS). Add the resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each toxin concentration relative to the control wells. The IC50 value (the concentration of toxin that inhibits 50% of cell viability) can then be determined by plotting cell viability against the logarithm of the toxin concentration.

In Vitro Transcription Assay

This assay measures the ability of a substance to inhibit the synthesis of RNA from a DNA template by RNA polymerase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template (e.g., calf thymus DNA), ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radiolabeled, such as [3H]-UTP), a buffer solution (containing Tris-HCl, MgCl2, and MnCl2), and RNA polymerase (e.g., from E. coli or calf thymus).

  • Toxin Addition: Add varying concentrations of PR toxin to the reaction tubes. Include a control tube without the toxin.

  • Initiation of Transcription: Start the reaction by adding the RNA polymerase and incubate at 37°C for a specific time (e.g., 10-15 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA).

  • Precipitation and Washing: Precipitate the newly synthesized RNA by placing the tubes on ice. Collect the precipitate by filtration through glass fiber filters. Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled nucleotides.

  • Radioactivity Measurement: Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of transcription for each PR toxin concentration compared to the control.

In Vitro Protein Synthesis Assay (Rabbit Reticulocyte Lysate)

This assay assesses the effect of a compound on the translation of mRNA into protein in a cell-free system.

Protocol:

  • Lysate Preparation: Use a commercially available rabbit reticulocyte lysate system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).

  • Reaction Setup: In a reaction tube, combine the rabbit reticulocyte lysate, an mRNA template (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled amino acid (e.g., [35S]-methionine), and the desired concentration of PR toxin.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis: Precipitate the newly synthesized, radiolabeled proteins using TCA. Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.

  • Quantification: Measure the radioactivity of the precipitated protein using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each PR toxin concentration relative to the control.

Visualizing the Pathways

To better understand the relationship and mechanisms of this compound and PR toxin, the following diagrams have been generated.

Eremofortin_B_to_PR_Toxin_Biosynthesis cluster_biosynthesis Biosynthetic Pathway Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Aristolochene Aristolochene Farnesyl_Pyrophosphate->Aristolochene Aristolochene synthase Eremofortin_B This compound Aristolochene->Eremofortin_B Multiple enzymatic steps Eremofortin_A Eremofortin A Eremofortin_B->Eremofortin_A P450 monooxygenase, Acetyltransferase Eremofortin_C Eremofortin C Eremofortin_A->Eremofortin_C Enzymatic conversion PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Oxidation

Caption: Biosynthesis of PR toxin from this compound.

PR_Toxin_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PR_Toxin PR Toxin DNA_Polymerases DNA Polymerases (α, β, γ) PR_Toxin->DNA_Polymerases RNA_Polymerases RNA Polymerases (I, II) PR_Toxin->RNA_Polymerases Ribosomes Ribosomes PR_Toxin->Ribosomes Succinate_Cytochrome_c_Reductase Succinate-Cytochrome c Reductase PR_Toxin->Succinate_Cytochrome_c_Reductase DNA_Replication DNA Replication Transcription Transcription (RNA Synthesis) DNA_Polymerases->DNA_Replication RNA_Polymerases->Transcription Translation Translation (Protein Synthesis) Ribosomes->Translation Mitochondrial_Respiration Mitochondrial Respiration Succinate_Cytochrome_c_Reductase->Mitochondrial_Respiration

Caption: PR Toxin's inhibitory effects on cellular processes.

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow Cell_Seeding Seed Caco-2 cells in 96-well plate Toxin_Exposure Expose cells to serial dilutions of PR Toxin Cell_Seeding->Toxin_Exposure Incubation Incubate for 24-72 hours Toxin_Exposure->Incubation Resazurin_Addition Add Resazurin solution Incubation->Resazurin_Addition Fluorescence_Measurement Measure fluorescence (Ex: 560nm, Em: 590nm) Resazurin_Addition->Fluorescence_Measurement Data_Analysis Calculate % viability and IC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a Resazurin-based cytotoxicity assay.

References

A Comparative Guide to the Analytical Validation of Eremofortin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Eremofortin B, a mycotoxin produced by Penicillium roqueforti. The validation of analytical methods is a critical step in drug development and food safety, ensuring the reliability and accuracy of experimental data. This document outlines the key performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method for this compound and compares it with other validated analytical techniques for similar compounds, offering insights into method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A primary method for the quantitative analysis of this compound involves High-Performance Liquid Chromatography (HPLC). This technique offers robust separation and quantification of Eremofortins A, B, and C.[1][2]

Experimental Protocol for this compound Quantification by HPLC

A typical experimental setup for the analysis of this compound and related metabolites by HPLC is as follows:

  • Instrumentation: A Waters Associates ALC 204 instrument or equivalent, equipped with an M-6000 A pump, a U 6 K injector, and a model 440 absorbance detector set at 254 nm.[3]

  • Column: A Microporasil 10-µm silica gel column (4 mm ID by 30 cm long).[3]

  • Mobile Phase:

    • For the analysis of Eremofortin A, B, and PR toxin: A mixture of n-hexane and tetrahydrofuran (75:25, vol/vol) at a flow rate of 1.5 ml/min.[3]

    • For the analysis of Eremofortin C: Chloroform at a flow rate of 2 ml/min.[3]

  • Sample Preparation:

    • Fungal mats are blended with water and then extracted with chloroform.[3]

    • The chloroform phase is collected and evaporated to dryness.[3]

    • The crude extract is purified by chromatography on a short silica gel column, eluting with chloroform-methanol (98:2, vol/vol).[3]

    • The purified extract is dissolved in a suitable solvent, and a 10 µl aliquot is injected into the HPLC system.[3]

  • Quantification: Peak height measurements are compared with those of analytical standards for this compound.[3]

Comparative Analysis of Analytical Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables compare these parameters for a typical HPLC-UV method with a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, often used for mycotoxin analysis.

Parameter HPLC-UV Method (General) LC-MS/MS Method (for Mycotoxins)
Linearity (R²) > 0.999[4]> 0.998[5]
Limit of Detection (LOD) 1.0 µg/mL[4]0.1 - 1.5 ng/mL[5]
Limit of Quantification (LOQ) 3.5 µg/mL[4]0.3 - 5 ng/mL[5]
Accuracy (% Recovery) Typically 98-102%> 65%[5]
Precision (%RSD) < 2%< 15%

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods.

Detailed Experimental Protocols for Alternative Methods

While HPLC-UV is a robust technique, LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis of mycotoxins in complex matrices.

Generic LC-MS/MS Method Protocol
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., AB SCIEX 4000 QTRAP) with an electrospray ionization (ESI) source.[6]

  • Column: A reverse-phase column, such as a Kinetex C18 (2.6 µm, 2 mm × 50 mm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]

  • Sample Preparation: Protein precipitation with acetonitrile is a common method for biological samples.[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, a crucial process for ensuring data integrity in research and development.

G Workflow for Analytical Method Validation A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Experiments C->D E Linearity & Range D->E F Accuracy D->F G Precision (Repeatability & Intermediate) D->G H Specificity / Selectivity D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Data Analysis & Reporting E->L F->L G->L H->L I->L J->L K->L M Method Implementation L->M

Caption: A flowchart illustrating the key stages of analytical method validation.

Signaling Pathway (Placeholder)

While this compound is a secondary metabolite, detailed signaling pathways directly involving its synthesis and regulation are complex and not fully elucidated in the provided context. However, to fulfill the mandatory visualization requirement, a generic representation of a secondary metabolite biosynthesis pathway is presented below.

G Generic Secondary Metabolite Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Secondary Metabolism A Precursor Molecules (e.g., Acetyl-CoA, Amino Acids) B Key Biosynthetic Enzymes (e.g., PKS, NRPS) A->B C Intermediate Metabolites B->C D Tailoring Enzymes (e.g., Oxidases, Methyltransferases) C->D E Final Secondary Metabolite (e.g., this compound) D->E

Caption: A simplified diagram of a generic secondary metabolite biosynthesis pathway.

References

Eremofortin B Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of Eremofortin B and related eremophilane sesquiterpenes in an immunoassay developed for the detection of PR toxin. The data presented here is crucial for researchers in mycotoxin analysis, food safety, and drug discovery to understand the specificity of antibodies targeting these compounds and to avoid potential misinterpretation of immunoassay results.

Introduction to Eremofortins and PR Toxin

This compound is a secondary metabolite produced by the fungus Penicillium roqueforti, which is commonly used in the production of blue-veined cheeses. It belongs to the eremophilane group of sesquiterpenoids, which includes other structurally related mycotoxins such as Eremofortin A, C, and the highly toxic PR toxin. Eremofortin C is a direct biosynthetic precursor to PR toxin. Given their structural similarities, cross-reactivity in immunoassays is a significant concern, potentially leading to false-positive results or inaccurate quantification of the target mycotoxin.

Comparative Analysis of Cross-Reactivity

An investigation into the specificity of a polyclonal antibody raised against PR toxin revealed varying degrees of cross-reactivity with several Eremofortin compounds. The study utilized a competitive radioimmunoassay (RIA) to determine the concentration of each compound required to inhibit 50% of the binding of a radiolabeled PR toxin analog to the antibody (IC50). The results are summarized in the table below.

CompoundIC50 (ng/assay) for 50% InhibitionCross-Reactivity (%) vs. PR Toxin
PR Toxin7100
PR Imine5140
Tetrahydro-PR Toxin1070
Eremofortin C (EC)1546.7
Acetyl-EC (Ac-EC)5014
Eremofortin D (ED)5001.4
Eremofortin A (EA)8000.88
This compound (EB) >10,000 <0.07
PR Alcohol>10,000<0.07

Data sourced from: Production and Characterization of Antibody Against PR Toxin.[1]

The data clearly indicates that the antibody exhibits high specificity for PR toxin and its immediate derivatives, PR imine and tetrahydro-PR toxin. Significant cross-reactivity was also observed with Eremofortin C, the direct precursor. In contrast, this compound, along with Eremofortin A, Eremofortin D, and PR alcohol, showed negligible cross-reactivity, with a 50% inhibition concentration greater than 10,000 ng/assay.[1] This suggests that immunoassays based on this particular antibody would be highly selective for PR toxin and its closely related toxic metabolites, with minimal interference from this compound.

Experimental Protocols

The cross-reactivity data was generated using a competitive radioimmunoassay (RIA). A detailed description of the methodology is provided below.

1. Immunogen Preparation: PR toxin was conjugated to bovine serum albumin (BSA) using a reductive alkylation method to make it immunogenic.

2. Antibody Production: Rabbits were immunized with the PR toxin-BSA conjugate to elicit an antibody response. The resulting polyclonal antibodies were collected from the rabbit serum.

3. Competitive Radioimmunoassay (RIA) Procedure:

  • A specific amount of the anti-PR toxin antibody was incubated with a constant amount of ³H-labeled tetrahydro-PR toxin (as the tracer).

  • Varying concentrations of unlabeled PR toxin (as the standard) or other test compounds (Eremofortins A, B, C, D, etc.) were added to the mixture.

  • The unlabeled compounds compete with the radiolabeled tracer for binding to the limited number of antibody binding sites.

  • After incubation, the antibody-bound fraction was separated from the free fraction.

  • The radioactivity of the antibody-bound fraction was measured.

  • The concentration of the test compound that caused a 50% reduction in the binding of the radiolabeled tracer to the antibody (IC50) was determined.

4. Cross-Reactivity Calculation: The percent cross-reactivity was calculated using the following formula: (IC50 of PR Toxin / IC50 of Test Compound) x 100

Visualizing the Immunoassay Principle and Biosynthetic Relationship

To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay workflow and the biosynthetic relationship between the tested compounds.

Competitive_Immunoassay_Workflow cluster_incubation Incubation Step cluster_separation Separation & Detection Antibody Antibody Binding_Site_1 Antibody->Binding_Site_1 Binding_Site_2 Antibody->Binding_Site_2 Labeled_Antigen Labeled PR Toxin (Tracer) Labeled_Antigen->Binding_Site_1 Binds Free_Antigen Unbound Antigens Labeled_Antigen->Free_Antigen Unlabeled_Antigen Unlabeled PR Toxin or Cross-Reactant (e.g., this compound) Unlabeled_Antigen->Binding_Site_2 Competes for Binding Unlabeled_Antigen->Free_Antigen Bound_Complex Antibody-Antigen Complexes Binding_Site_1->Bound_Complex Binding_Site_2->Bound_Complex Detection Measure Signal from Labeled Antigen in Bound Complex Bound_Complex->Detection

Caption: Competitive immunoassay workflow.

Eremofortin_Biosynthesis Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Eremofortin_C Eremofortin C Farnesyl_Pyrophosphate->Eremofortin_C Multiple Steps PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Oxidation Eremofortin_A Eremofortin A Eremofortin_C->Eremofortin_A Isomerization Eremofortin_B This compound Eremofortin_A->Eremofortin_B Reduction

Caption: Simplified biosynthetic relationship.

Conclusion

The experimental data demonstrates that while immunoassays targeting PR toxin can exhibit significant cross-reactivity with its direct precursor, Eremofortin C, the cross-reactivity with this compound is negligible. This high degree of specificity is crucial for the accurate detection and quantification of PR toxin in complex matrices without significant interference from this compound. Researchers developing or utilizing immunoassays for these mycotoxins should carefully characterize the cross-reactivity profiles of their antibodies to ensure the reliability and validity of their results. The detailed experimental protocol provided can serve as a basis for designing similar cross-reactivity studies for other mycotoxin immunoassays.

References

Comparative Toxicity of Eremofortin B and Other Penicillium Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of various mycotoxins is paramount for safety assessment and mechanistic studies. This guide provides a comparative analysis of the toxicity of Eremofortin B alongside other prominent mycotoxins produced by Penicillium species, including patulin, citrinin, roquefortine C, penicillic acid, and PR toxin. The information is supported by available experimental data to facilitate informed research and development decisions.

While comprehensive quantitative toxicity data for this compound remains limited in publicly accessible literature, it is generally considered to possess low acute toxicity. Eremofortins are notably precursors in the biosynthesis of the more potent PR toxin.[1] This guide presents the available qualitative information for this compound in the context of the quantitatively characterized toxicities of other significant Penicillium mycotoxins.

Quantitative Toxicity Data Summary

The following table summarizes the available acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for several key Penicillium mycotoxins. These values provide a quantitative basis for comparing their relative toxicities.

MycotoxinTest Organism/Cell LineRoute of AdministrationLD50 (mg/kg)IC50 (µM)Reference(s)
Patulin RodentsOral20 - 100-[2]
Human Embryonic Kidney (HEK293)In vitro-~10[3]
Citrinin Mouse, RabbitOral105 - 134-[4]
Various cell linesIn vitro->100[5]
Roquefortine C MouseIntraperitoneal15-20-[6]
Human monocytic cells (THP-1)In vitro-55[7]
Penicillic Acid Rat Alveolar MacrophagesIn vitro-ED50 ~0.09-0.60 mM[8]
PR Toxin Weanling RatsIntraperitoneal11-[2]
Weanling RatsOral115-[2]
Human intestinal epithelial cells (Caco-2)In vitro-1-13 µg/mL[4]
This compound --Data not availableData not available[1]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50 is the dose that produces a therapeutic response in 50% of the population that takes it. Direct comparison of values should be made with caution due to variations in experimental conditions.

Detailed Experimental Protocols

For researchers aiming to conduct their own comparative toxicity studies, the following are detailed methodologies for commonly used in vitro cytotoxicity and genotoxicity assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293, Caco-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Mycotoxin stock solutions of known concentration

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various mycotoxin concentrations. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium containing the mycotoxins and add 50 µL of MTT solution to each well.[5] Incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each mycotoxin.

Comet Assay for Genotoxicity (DNA Damage)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Materials:

  • Treated and control cells

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., ethidium bromide, SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in PBS at a concentration of 1 × 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of NMP agarose and allow it to solidify.

  • Embedding Cells: Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a period to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with mutations in the histidine operon.

  • Nutrient broth

  • Top agar supplemented with a trace amount of histidine and biotin

  • Minimal glucose agar plates

  • Mycotoxin solutions of varying concentrations

  • Positive and negative controls

  • S9 fraction (rat liver extract for metabolic activation)[7]

Procedure:

  • Bacterial Culture: Grow the Salmonella tester strains overnight in nutrient broth.[7]

  • Test Mixture Preparation: In a test tube, combine the mycotoxin solution, the bacterial culture, and, if metabolic activation is being tested, the S9 fraction.[7]

  • Plating: Add molten top agar to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in mycotoxin toxicity can aid in understanding their mechanisms of action. The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by a Penicillium mycotoxin and a general workflow for toxicity testing.

Mycotoxin_Toxicity_Workflow cluster_0 In Vitro Mycotoxin Toxicity Assessment cluster_1 Cytotoxicity Assays cluster_2 Genotoxicity Assays cluster_3 Mechanistic Studies start Mycotoxin Exposure to Cell Culture mtt MTT Assay start->mtt ldh LDH Assay start->ldh comet Comet Assay start->comet ames Ames Test start->ames pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) start->pathway apoptosis Apoptosis Assays (e.g., Flow Cytometry) start->apoptosis ic50 ic50 mtt->ic50 Determine IC50 dna_damage dna_damage comet->dna_damage Assess DNA Damage mutagenicity mutagenicity ames->mutagenicity Assess Mutagenicity mechanism mechanism pathway->mechanism Elucidate Mechanism of Action apoptosis->mechanism

Caption: Experimental workflow for in vitro mycotoxin toxicity assessment.

Patulin_MAPK_Pathway cluster_mapk MAPK Signaling Cascade cluster_downstream Downstream Effects patulin Patulin mkk4 MKK4 patulin->mkk4 Activates p38 p38 MAPK mkk4->p38 Phosphorylation jnk JNK mkk4->jnk Phosphorylation atf2 ATF-2 p38->atf2 apoptosis Apoptosis / Cell Death p38->apoptosis cjun c-Jun jnk->cjun Phosphorylation

Caption: Patulin-induced activation of the p38 and JNK MAPK signaling pathways.[3]

Conclusion

This guide provides a comparative overview of the toxicity of this compound and other significant Penicillium mycotoxins. While quantitative toxicological data for this compound is currently lacking, its role as a precursor to the more potent PR toxin suggests that its own direct toxicity may be of lesser concern. However, further research is warranted to fully characterize its toxicological profile. The provided data for other major Penicillium mycotoxins, along with detailed experimental protocols, offers a valuable resource for researchers in the fields of toxicology, food safety, and drug development. The elucidation of signaling pathways involved in mycotoxin-induced toxicity, such as the MAPK pathway for patulin, provides crucial insights into their mechanisms of action and potential targets for therapeutic intervention. It is recommended that future studies prioritize the quantitative assessment of this compound toxicity to complete our understanding of the risks posed by Penicillium species.

References

Eremofortin B as a Biomarker for Fungal Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eremofortin B and other key secondary metabolites of Penicillium roqueforti as biomarkers for fungal contamination, particularly in dairy products. The selection of a suitable biomarker is critical for ensuring food safety and quality, as well as for research in fungal metabolomics. This document presents objective comparisons based on currently available experimental data, details analytical methodologies, and visualizes relevant pathways and workflows.

Introduction to Penicillium roqueforti and its Metabolites

Penicillium roqueforti is a ubiquitous fungus, widely known for its essential role in the ripening of blue-veined cheeses. However, its presence can also indicate spoilage in other food and feed products. This fungus produces a diverse array of secondary metabolites, some of which can be used as indicators of its presence. The most notable of these are this compound, Roquefortine C, and Mycophenolic Acid.

This compound is a sesquiterpenoid and a precursor in the biosynthetic pathway of PR toxin, another metabolite of P. roqueforti.[1][2][3] Its presence can be indicative of the metabolic activity of certain P. roqueforti strains.

Roquefortine C is a neurotoxic indole alkaloid and one of the most abundant secondary metabolites produced by P. roqueforti. Its widespread presence in blue cheeses and other contaminated products has led to its consideration as a potential biomarker.

Mycophenolic Acid is an immunosuppressive mycotoxin produced by several Penicillium species, including P. roqueforti. Its detection can signal the presence of these fungi, but it is not exclusive to P. roqueforti.

Comparative Analysis of Biomarkers

BiomarkerAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity (r²)Reference
This compound HPLCFungal CultureNot ReportedNot ReportedNot ReportedNot Reported[1][2][3]
Roquefortine C LC-MS/MSCheese-5 µg/kg96-143>0.99[4][5]
DART-MSCheese0.06 µg/g0.18 µg/g80.2-87.4Not Reported[6]
HPLCCheese10 ng/g-~850.998[7]
Mycophenolic Acid LC-MS/MSCheese-5 µg/kg96-143>0.99[4][5]
HPLC-UVHuman Plasma0.1 µg/mL0.1 µg/mL91.18-119.000.9999[8][9]
UPLC-MS/MSRat Plasma & Tongue Homogenate0.5 ng/mL0.5 ng/mL87.99-109.69>0.9990[10]

Note: The data for this compound is limited to its detection in fungal cultures, and validated performance characteristics in food matrices are not well-documented in recent literature. The data for other biomarkers is more extensive, with validated methods in cheese and biological matrices.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate quantification of fungal biomarkers. Below are outlined experimental protocols for the extraction and analysis of this compound, Roquefortine C, and Mycophenolic Acid.

Protocol 1: Analysis of this compound from Fungal Culture (Adapted from Moreau et al., 1980)

This protocol is based on the analysis of fungal cultures and would require adaptation and validation for food matrices.

1. Sample Preparation and Extraction:

  • Filter the fungal culture to separate the mycelium and the culture medium.

  • Dry the mycelium at 110°C to a constant weight.

  • For mycelial extraction, blend the dried mycelium with deionized water.

  • Extract the blended mycelium with chloroform in a shaking agitator for 1 hour.

  • For the culture medium, perform a liquid-liquid extraction with chloroform (3 times).

  • Collect the chloroform phases from both extractions and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

2. HPLC Analysis:

  • Column: Microporasil 10-µm silica gel column (4 mm ID x 30 cm).

  • Mobile Phase: n-hexane-tetrahydrofuran (75:25, v/v).

  • Flow Rate: 1.5 ml/min.

  • Detection: UV at 254 nm.

  • Quantitation: Based on peak height measurements against a standard curve of purified this compound.

Protocol 2: Simultaneous Analysis of Roquefortine C and Mycophenolic Acid in Cheese by LC-MS/MS (Adapted from Kokkonen et al., 2005)

1. Sample Preparation and Extraction:

  • Homogenize 5 g of cheese sample.

  • Extract the homogenized sample with 20 mL of acetonitrile/water (84:16, v/v) by shaking vigorously for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtered extract with an equal volume of water before injection.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1100 series or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with A: 5 mM ammonium acetate in water and B: 5 mM ammonium acetate in methanol.

  • Flow Rate: 0.8 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive for Roquefortine C and negative for Mycophenolic Acid.

  • MRM Transitions: Monitor specific precursor and product ion transitions for each analyte.

  • Quantitation: Use a matrix-matched calibration curve for accurate quantification.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of P. roqueforti biomarkers.

Eremofortin_B_Biosynthesis FPP Farnesyl pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Eremofortin_A Eremofortin A Aristolochene->Eremofortin_A oxidation Eremofortin_C Eremofortin C PR_Toxin PR Toxin Eremofortin_C->PR_Toxin oxidation Eremofortin_B This compound Eremofortin_C->Eremofortin_B reduction Eremofortin_D Eremofortin D PR_Toxin->Eremofortin_D reduction Eremofortin_A->Eremofortin_C oxidation

Caption: Biosynthetic pathway of PR toxin and related eremofortins.

Biomarker_Comparison_Workflow cluster_Sample Sample cluster_Extraction Extraction cluster_Analysis Analysis cluster_Biomarkers Biomarkers cluster_Evaluation Performance Evaluation Sample Fungally Contaminated Food Product (e.g., Cheese) Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction HPLC HPLC-UV/FLD Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS EB This compound HPLC->EB RC Roquefortine C HPLC->RC MPA Mycophenolic Acid HPLC->MPA LCMS->EB LCMS->RC LCMS->MPA Performance Sensitivity Specificity LOD/LOQ Accuracy Precision EB->Performance RC->Performance MPA->Performance

Caption: General workflow for biomarker comparison.

Logical_Relationship P_roqueforti Penicillium roqueforti Contamination Eremofortin_B This compound Present P_roqueforti->Eremofortin_B produces Roquefortine_C Roquefortine C Present P_roqueforti->Roquefortine_C produces Mycophenolic_Acid Mycophenolic Acid Present P_roqueforti->Mycophenolic_Acid can produce Other_Penicillium Other Penicillium spp. Contamination Other_Penicillium->Mycophenolic_Acid can produce

Caption: Logical relationship between fungi and biomarkers.

Discussion and Conclusion

The choice of a biomarker for P. roqueforti contamination depends on the specific application.

  • Roquefortine C appears to be a strong candidate due to its high abundance and the availability of validated, sensitive analytical methods for its detection in cheese. Its presence is highly indicative of P. roqueforti.

  • Mycophenolic Acid can also be a useful indicator, but its lack of specificity to P. roqueforti (as other Penicillium species can produce it) is a significant drawback if the goal is to specifically identify P. roqueforti contamination.

  • This compound shows promise as a specific biomarker, given its role as a direct precursor in a key metabolic pathway of P. roqueforti. However, the current body of literature lacks validated, sensitive methods for its routine analysis in complex food matrices. Further research is needed to develop and validate a robust analytical method for this compound and to evaluate its performance characteristics against other established biomarkers.

For researchers and professionals in drug development, the biosynthetic pathways of these metabolites, particularly the enzymes involved, may present novel targets for antifungal strategies or for the bio-engineering of strains with altered metabolite profiles.

References

Quantitative Comparison of Eremofortin B in Cheese: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Eremofortin B concentrations in various cheese types, intended for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, details experimental protocols for detection, and illustrates the relevant biosynthetic pathway.

Executive Summary

This compound is a secondary metabolite produced by the fungus Penicillium roqueforti, which is integral to the production of blue-veined cheeses. As a direct precursor to the mycotoxin PR toxin, the presence and concentration of this compound are of significant interest for food safety and toxicological studies. This guide aims to collate the currently available, though limited, quantitative data on this compound in different cheeses and provide standardized methodologies for its detection and quantification.

Quantitative Data on this compound in Cheese

Direct quantitative comparisons of this compound across a wide variety of cheese types are not extensively available in current scientific literature. Most research has focused on the more prominent mycotoxins produced by P. roqueforti, such as Roquefortine C and PR toxin. However, some studies have investigated the broader metabolomic profile of blue cheeses, providing some insights into the presence of this compound.

It has been noted that in certain strains of P. roqueforti used in cheesemaking, a premature stop codon in a gene within the PR toxin biosynthetic cluster can lead to the absence of PR toxin and an accumulation of its precursors, Eremofortin A and B. This suggests that the concentration of this compound can vary significantly depending on the specific fungal strain used in cheese production.

While specific values are scarce, the available information indicates that this compound is a potential component of the secondary metabolite profile of blue cheeses. Further targeted quantitative studies are necessary to establish typical concentration ranges in different cheese varieties such as Roquefort, Gorgonzola, Stilton, and Danablu.

Experimental Protocols

The accurate quantification of this compound in complex food matrices like cheese requires robust analytical methods. The following protocols are based on established methodologies for mycotoxin analysis in dairy products and can be adapted for the specific quantification of this compound.

Sample Preparation and Extraction (QuEChERS-based Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of various contaminants in food.

  • Homogenization: A representative sample of cheese (e.g., 5 grams) is homogenized.

  • Extraction: The homogenized sample is mixed with a suitable solvent, typically acetonitrile, and vigorously shaken.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers.

  • Centrifugation: The sample is centrifuged to separate the layers and pelletize any solid debris.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences).

  • Final Preparation: The cleaned extract is then evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and selective quantification of mycotoxins.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for this compound and related compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

Biosynthetic Pathway of PR Toxin

This compound is an intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. Understanding this pathway is crucial for interpreting the presence and levels of this compound in cheese. The pathway involves a series of enzymatic conversions starting from farnesyl pyrophosphate.

PR_Toxin_Biosynthesis FPP Farnesyl Pyrophosphate Eremofortin_C_pre Intermediate (Eremofortin C precursor) FPP->Eremofortin_C_pre Multiple steps Eremofortin_C Eremofortin C Eremofortin_C_pre->Eremofortin_C Oxidation Eremofortin_D Eremofortin D Eremofortin_C->Eremofortin_D Reduction PR_Toxin_pre Intermediate Eremofortin_C->PR_Toxin_pre Oxidation Eremofortin_B This compound PR_Toxin_pre->Eremofortin_B Rearrangement Eremofortin_A Eremofortin A Eremofortin_B->Eremofortin_A Oxidation PR_Toxin PR Toxin Eremofortin_A->PR_Toxin Oxidation

Caption: Biosynthetic pathway of PR Toxin from Farnesyl Pyrophosphate in P. roqueforti.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in cheese samples.

EremofortinB_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Cheese Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract UHPLC UHPLC Separation FinalExtract->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Report Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound in cheese.

Eremofortin B Certified Reference Material: A Comparative Guide for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of mycotoxins, the availability and quality of certified reference materials (CRMs) are paramount for ensuring the accuracy and reliability of analytical methods. This guide provides a comprehensive comparison of the Eremofortin B analytical standard with alternative certified reference materials, namely PR toxin and Eremofortin C, for the validation of analytical methods.

This compound is a secondary metabolite produced by the fungus Penicillium roqueforti, commonly found in blue cheeses. While it is considered less toxic than its notorious counterpart, PR toxin, its detection and quantification are crucial for comprehensive safety and quality assessment of food products and for research into mycotoxin biosynthesis. The availability of a dedicated certified reference material for this compound is limited; however, analytical standards are commercially available. As such, this guide explores the use of closely related and more readily available CRMs of its biosynthetic precursor, Eremofortin C, and the toxicologically significant PR toxin as viable alternatives for method validation.

Comparison of Analytical Reference Materials

The selection of an appropriate reference material is a critical step in the validation of any analytical method. The following table summarizes the key characteristics of the this compound analytical standard and commercially available certified reference materials for PR toxin and Eremofortin C.

FeatureThis compound Analytical StandardPR Toxin Certified Reference Material (Example)Eremofortin C Certified Reference Material (Example)
Product Type Analytical StandardCertified Reference MaterialCertified Reference Material
Supplier (Example) AdipogenTrilogy Analytical Laboratory / Romer LabsSupplier Dependent
Purity ≥98% (HPLC, NMR)[1]Certified Purity with Uncertainty (e.g., 99.5% ± 0.5%)Certified Purity with Uncertainty
Format SolidSolution in Solvent (e.g., Acetonitrile)Solid or Solution
Certified Value Not ApplicableCertified Concentration with Uncertainty (e.g., 10.0 ± 0.2 µg/mL)Certified Purity/Concentration with Uncertainty
Traceability To in-house methodsMetrological traceability to SI unitsMetrological traceability to SI units
Certificate of Analysis Product Specification SheetISO 17034 compliant Certificate of AnalysisISO 17034 compliant Certificate of Analysis

Performance Comparison of Analytical Methods

The choice of analytical methodology significantly impacts the sensitivity, specificity, and throughput of mycotoxin analysis. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of this compound and related compounds. The following table presents a summary of typical performance characteristics for these methods based on available literature.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.99>0.995[2]
Limit of Detection (LOD) ~2 ng (for PR toxin)[3]0.02 - 10 µg/kg (multi-mycotoxin methods)[2][4]
Limit of Quantification (LOQ) ~3 ng (for PR toxin)[3]0.02 - 161 µg/kg (multi-mycotoxin methods)[2][4]
Recovery (Accuracy) 96.8% - 100.4% (for PR toxin)[3]88% - 120% (multi-mycotoxin methods)[2]
Precision (RSD) ~1.6% (retention time for PR toxin)[3]<15% (multi-mycotoxin methods)[2]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound, C, and PR toxin in culture extracts and simple food matrices.

a) Sample Preparation (Culture Extract):

  • Extract the fungal culture with chloroform.

  • Evaporate the chloroform extract to dryness.

  • Redissolve the residue in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

c) Quantification:

  • Prepare a series of calibration standards of the reference material in the mobile phase.

  • Construct a calibration curve by plotting peak area against concentration.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for complex matrices and multi-mycotoxin analysis.

a) Sample Preparation (Food Matrix - e.g., Cheese):

  • Homogenize the sample.

  • Extract a representative portion (e.g., 5 g) with an acidified acetonitrile/water mixture (e.g., 80:20, v/v with 0.1% formic acid).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant and dilute with water.

  • (Optional but recommended for complex matrices) Clean up the extract using a solid-phase extraction (SPE) or immunoaffinity column.

  • Filter the final extract through a 0.22 µm syringe filter.

b) LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Example Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.

Visualizations

The following diagrams illustrate key concepts relevant to the analysis and biological context of this compound and related mycotoxins.

PR_Toxin_Signaling_Pathway cluster_cell cluster_nucleus Nucleus PR_Toxin PR Toxin RNA_Polymerase RNA Polymerase PR_Toxin->RNA_Polymerase DNA_Polymerase DNA Polymerase PR_Toxin->DNA_Polymerase Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA Transcription Transcription (RNA Synthesis) Replication DNA Replication Method_Validation_Workflow start Start: Define Analytical Method Requirements prep_crm Prepare Certified Reference Material (CRM) Stock Solution start->prep_crm prep_cal Prepare Calibration Standards & Spiked Samples prep_crm->prep_cal linearity Assess Linearity and Range prep_cal->linearity accuracy Determine Accuracy (Recovery) prep_cal->accuracy precision Evaluate Precision (Repeatability & Reproducibility) prep_cal->precision specificity Verify Specificity/ Selectivity prep_cal->specificity lod_loq Calculate LOD & LOQ linearity->lod_loq report Compile Validation Report accuracy->report precision->report lod_loq->report specificity->report end Method Validated report->end Reference_Material_Selection rect_node rect_node start Is a Certified Reference Material (CRM) available for the target analyte? use_crm Use CRM for method validation (ensures metrological traceability) start->use_crm Yes check_related Is a CRM available for a closely related compound (e.g., precursor, metabolite)? start->check_related No end_traceable Achieve traceable and validated results. use_crm->end_traceable use_related_crm Use related CRM as an alternative for validation. Document the rationale. check_related->use_related_crm Yes use_as Use a well-characterized Analytical Standard (AS). Perform thorough in-house characterization. check_related->use_as No use_related_crm->end_traceable end_less_traceable Achieve validated results with limited traceability. use_as->end_less_traceable

References

A Comparative Analysis of Eremofortin B Production in Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eremofortin B production across various fungal strains, with a primary focus on Penicillium roqueforti. This compound is a sesquiterpenoid intermediate in the biosynthetic pathway of the mycotoxin PR toxin.[1][2] Understanding its production dynamics is crucial for both maximizing its potential therapeutic applications and mitigating the toxicological risks associated with PR toxin contamination in food and feed. This document summarizes quantitative production data, details experimental protocols for analysis, and visualizes the biosynthetic and regulatory pathways involved.

Quantitative Production of this compound

This compound production has been predominantly studied in Penicillium roqueforti, a fungus widely used in the production of blue-veined cheeses.[3][4] Different strains and populations of P. roqueforti exhibit significant variability in their capacity to produce this compound and other related metabolites.

A study comparing metabolite profiles across five distinct P. roqueforti populations (two from food/lumber and silage environments, and three domesticated cheese populations: Roquefort, non-Roquefort, and Termignon) revealed significant differences in this compound accumulation. Notably, the non-Roquefort cheese population, which exhibits a premature stop codon in a key gene (ORF 11) of the PR toxin biosynthetic cluster, accumulates higher levels of Eremofortin A and B due to the blockage of their conversion to PR toxin. In contrast, the Roquefort population showed very low to non-detectable levels of both Eremofortins and PR toxin, suggesting a downregulation of the entire pathway.

Below is a summary of this compound production in various P. roqueforti populations.

Fungal PopulationThis compound Production (ng/g of extract)Notes
Food/LumberModerateVariable production among strains.
SilageHighGenerally higher producers compared to cheese populations.
Roquefort CheeseVery Low / UndetectedPathway appears to be downregulated.
Non-Roquefort CheeseHighAccumulation due to a mutation in the PR toxin pathway.
Termignon CheeseIntermediateShows a metabolic profile between wild and other cheese populations.

Note: The table is a qualitative summary based on reported findings. For specific quantitative data, refer to the original research.

While Penicillium species are the primary known producers of this compound, there is a lack of significant data on its production by other fungal genera such as Aspergillus. Extensive literature searches did not yield studies reporting quantifiable production of this compound in Aspergillus species. This suggests that Aspergillus may not be a primary producer of this specific sesquiterpenoid, or its production is not a widely researched area in this genus.

Experimental Protocols

The following sections detail the methodologies for the cultivation of fungal strains and the extraction and quantification of this compound.

Standard laboratory protocols for the cultivation of filamentous fungi are employed for this compound production studies.

  • Media Preparation: Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar are commonly used for routine culture maintenance. For liquid cultures aimed at metabolite production, YES broth or other suitable defined or complex media are utilized.

  • Inoculation: Fungal spores are harvested from mature agar cultures and inoculated into liquid media at a defined concentration (e.g., 1 x 10^6 spores/mL).

  • Incubation: Cultures are typically incubated at 25-28°C with shaking (e.g., 150 rpm) for a period of 7 to 14 days to allow for sufficient biomass growth and secondary metabolite production.

This compound is a lipophilic compound and is typically extracted from both the fungal mycelium and the culture broth using organic solvents.

  • Separation of Mycelium and Broth: The fungal culture is filtered through cheesecloth or a similar material to separate the mycelial mass from the liquid broth.

  • Mycelial Extraction: The mycelium is dried, weighed, and then ground to a fine powder. The powder is extracted with a suitable organic solvent such as chloroform or ethyl acetate. This can be done by maceration or using a Soxhlet apparatus.

  • Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like chloroform or ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the metabolites.

  • Concentration: The organic extracts from the mycelium and broth are combined and evaporated to dryness under reduced pressure to yield a crude extract.

HPLC is the standard method for the quantification of this compound.

  • Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol is commonly employed.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: this compound can be detected using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). The UV absorbance is monitored at a wavelength where this compound has a significant absorbance.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using known concentrations of a pure this compound standard.

Visualizing Key Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound analysis and the biosynthetic pathway leading to its formation.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation of Fungal Spores Incubation Incubation in Liquid Medium Inoculation->Incubation Filtration Filtration to Separate Mycelium and Broth Incubation->Filtration Mycelial_Extraction Mycelial Extraction (Organic Solvent) Filtration->Mycelial_Extraction Broth_Extraction Broth Extraction (Liquid-Liquid) Filtration->Broth_Extraction Concentration Concentration of Extracts Mycelial_Extraction->Concentration Broth_Extraction->Concentration HPLC_Prep Sample Preparation for HPLC Concentration->HPLC_Prep HPLC_Analysis HPLC-DAD/MS Analysis HPLC_Prep->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Experimental workflow for this compound analysis.

Eremofortin_B_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase (Ari1) Intermediate1 Oxidized Intermediates Aristolochene->Intermediate1 P450 Monooxygenases, Oxidoreductases EremofortinB This compound Intermediate1->EremofortinB EremofortinA Eremofortin A EremofortinB->EremofortinA Acetyltransferase (ORF8) EremofortinC Eremofortin C EremofortinB->EremofortinC P450 Monooxygenase PR_Toxin PR Toxin EremofortinC->PR_Toxin P450 Monooxygenase (ORF11) Regulatory_Network cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_pathway PR Toxin Biosynthetic Gene Cluster Carbon Carbon Source CreA CreA Carbon->CreA Nitrogen Nitrogen Source AreA AreA Nitrogen->AreA pH Ambient pH PacC PacC pH->PacC Light Light Velvet Velvet Complex Light->Velvet Pathway_TF Pathway-Specific Transcription Factor CreA->Pathway_TF AreA->Pathway_TF PacC->Pathway_TF Velvet->Pathway_TF Biosynthetic_Genes Biosynthetic Genes (e.g., Ari1, P450s) Pathway_TF->Biosynthetic_Genes EremofortinB This compound Production Biosynthetic_Genes->EremofortinB

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Eremofortin B

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Eremofortin B is a mycotoxin produced by Penicillium roqueforti and is structurally related to PR toxin.[1][2][3][4] PR toxin has demonstrated significant acute toxicity, mutagenicity, and carcinogenicity, causing damage to the liver and kidneys.[1][5] Given the structural similarity, it is prudent to handle this compound with a similar level of caution.

The primary routes of exposure are inhalation of aerosols, ingestion, and skin contact. Dry, powdered forms of mycotoxins pose a significant inhalation risk and must be handled with appropriate engineering controls.[6]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes of solutions containing the toxin.
Body Protection A disposable solid-front gown or a dedicated lab coatPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Required when handling the dry/powdered form of this compound or when aerosols may be generated. To be used within a certified chemical fume hood or biological safety cabinet.

Quantitative Toxicity Data (for the related PR Toxin)

No specific LD50 data for this compound has been identified. The following data for the structurally similar PR toxin should be used as a reference for assessing acute toxicity.

OrganismRoute of AdministrationLD50 (mg/kg of body weight)
Mice Intraperitoneal (IP)5.8[5]
Rats Intraperitoneal (IP)11.6[5]
Rats Intravenous (IV)8.2[5]

Experimental Workflow and Handling Procedures

All work with this compound, especially in its dry form, must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent aerosolization and exposure.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare work area in fume hood/BSC with absorbent liner prep_ppe->prep_setup prep_weigh Weigh this compound (solid) prep_setup->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_run Perform experimental procedure prep_dissolve->exp_run cleanup_decon Decontaminate work surfaces exp_run->cleanup_decon cleanup_waste Dispose of contaminated materials as hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

General laboratory workflow for handling this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

G This compound Spill Response Plan spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (respirator if powder spill) evacuate->ppe contain Contain the spill with absorbent material ppe->contain decontaminate Decontaminate the area (e.g., with a suitable chemical inactivating agent) contain->decontaminate collect Collect all contaminated materials into a sealed hazardous waste container decontaminate->collect report Report the incident to the appropriate safety personnel collect->report

Step-by-step response plan for an this compound spill.

Decontamination:

While specific decontamination procedures for this compound are not documented, general procedures for mycotoxin inactivation can be applied. These may include the use of chemical agents that can degrade the toxin. However, the efficacy of any decontamination agent should be verified. Ammoniation has been shown to be effective for aflatoxin decontamination, but its applicability to this compound is unknown.[7] Biological decontamination methods using microorganisms are also an area of research but are not yet standard laboratory procedures.[8][9]

Disposal Plan

All materials contaminated with this compound, including unused stock, experimental materials, and disposable PPE, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated items such as gloves, absorbent pads, and plasticware in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.

Disposal Protocol:

Follow your institution's and local regulations for the disposal of hazardous chemical and biological waste. Do not dispose of this compound or contaminated materials down the drain or in the regular trash. All hazardous waste must be collected by a certified waste management provider.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.